Furo[3,2-c]pyridine-4-methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVUJUBXDZDIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554113 | |
| Record name | (Furo[3,2-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117013-87-3 | |
| Record name | (Furo[3,2-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Furo[3,2-c]pyridine-4-methanol: A Technical Guide to its Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the basic properties of Furo[3,2-c]pyridine-4-methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of experimentally determined physicochemical data in publicly available literature, this guide offers a comprehensive theoretical estimation of its basicity, alongside detailed experimental protocols for its empirical determination. Furo[3,2-c]pyridine derivatives have gained attention as pharmacophores with potential antipsychotic activity, making an understanding of their acid-base properties crucial for drug design and development.
Core Physicochemical Properties: An Estimation
The basicity of this molecule is primarily attributed to the lone pair of electrons on the nitrogen atom of the pyridine ring. In an aqueous solution, this nitrogen can accept a proton to form its conjugate acid, the Furo[3,2-c]pyridinium-4-methanol ion.
Factors Influencing Basicity:
-
Pyridine Core: The parent pyridine molecule has a pKa for its conjugate acid of approximately 5.23.[1][2] This serves as a baseline for estimating the basicity of its derivatives. The nitrogen's lone pair in pyridine resides in an sp2 hybrid orbital and is not involved in the aromatic sextet, making it available for protonation.
-
Fused Furan Ring: Furan itself is a very weak base, with the pKa of its conjugate acid estimated to be around -0.1.[3] One of the lone pairs on the oxygen atom is delocalized into the aromatic system, reducing its availability for protonation. The fusion of the furan ring to the pyridine ring is expected to have a modest electron-withdrawing effect on the pyridine nitrogen, thereby slightly decreasing its basicity compared to unsubstituted pyridine.
-
Methanol Substituent (-CH₂OH): The hydroxymethyl group at the 4-position is generally considered to be a weak electron-withdrawing group due to the electronegativity of the oxygen atom (inductive effect). This would further slightly decrease the electron density on the pyridine nitrogen, leading to a minor reduction in basicity.
Considering these factors, the pKa of the conjugate acid of this compound is predicted to be slightly lower than that of pyridine (5.23).
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Information | Basis of Estimation |
| pKa (Conjugate Acid) | ~ 4.5 - 5.0 | Based on the pKa of pyridine, with slight reduction due to the electron-withdrawing effects of the fused furan ring and the methanol substituent. |
| Molecular Formula | C₈H₇NO₂ | Calculated from structure. |
| Molecular Weight | 149.15 g/mol | Calculated from molecular formula. |
| Basicity Center | Pyridine Nitrogen | The lone pair on the nitrogen is the primary site of protonation. |
Experimental Determination of Basicity
For researchers requiring precise values, the following experimental protocols are recommended for determining the pKa of this compound.
Potentiometric Titration
This is a highly accurate and common method for pKa determination.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if solubility is an issue. The ionic strength of the solution should be kept constant, for example, by adding a background electrolyte like 0.1 M KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Figure 1: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is useful when the protonated and deprotonated forms of the compound have distinct UV-Vis absorption spectra.
Methodology:
-
Spectral Analysis: The UV-Vis spectra of this compound are recorded in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to determine the spectra of the fully protonated and deprotonated species, respectively.
-
Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.
-
Sample Measurement: The absorbance of the compound is measured at a specific wavelength (where the difference in absorbance between the two species is maximal) in each buffer solution.
-
Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation by plotting the log of the ratio of the concentrations of the deprotonated and protonated forms against the pH.
Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.
Synthesis and Reactivity Context
The Furo[3,2-c]pyridine scaffold can be synthesized through various organic chemistry routes, often involving cyclization reactions. For instance, the Pictet-Spengler reaction has been utilized to create tetrahydrofuro[3,2-c]pyridines.[4] The 4-methanol group can be introduced through functional group transformations of a precursor, such as the reduction of a 4-carbaldehyde or 4-carboxylic acid derivative.
Understanding the basicity is crucial for predicting its reactivity. In acidic media, the pyridine nitrogen will be protonated, which can influence subsequent reactions. For drug development, the pKa determines the charge state of the molecule at physiological pH (around 7.4). A significant portion of this compound would be protonated in the acidic environment of the stomach, which affects its absorption and distribution.
Figure 3: Influence of the basic center on key properties.
Conclusion
While direct experimental data for this compound is lacking, a sound theoretical estimation places its basicity slightly below that of pyridine. For drug development and fundamental chemical research, empirical determination of its pKa is highly recommended using established methods such as potentiometric titration or UV-Vis spectrophotometry. This guide provides the necessary theoretical background and practical experimental frameworks to aid researchers in their investigation of this and related heterocyclic compounds.
References
The Furo[3,2-c]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-c]pyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its unique structural features and synthetic accessibility have made it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological significance of the furo[3,2-c]pyridine scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and synthetic workflows.
Anticancer Activity
Derivatives of the furo[3,2-c]pyridine scaffold have exhibited significant potential as anticancer agents, with several studies demonstrating potent cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activities of representative furo[3,2-c]pyridine derivatives.
| Compound | Cancer Cell Line | Assay | IC50 | Citation |
| Furan[3,2-c]pyridine derivative 4c | KYSE70 (Esophageal) | MTT | 0.888 µg/mL (24h), 0.655 µg/mL (48h) | [1] |
| KYSE150 (Esophageal) | MTT | 0.888 µg/mL (24h), 0.655 µg/mL (48h) | [1] | |
| Trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | Neuro-2a (Neuroblastoma) | Not Specified | 3.6 µM | [2] |
| Trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | Neuro-2a (Neuroblastoma) | Not Specified | 5.8 µM | [2] |
Mechanism of Action: Apoptosis Induction
While the precise signaling pathways for all furo[3,2-c]pyridine derivatives are not fully elucidated, evidence suggests that their anticancer effects are often mediated through the induction of apoptosis.[3] Molecular docking studies of a potent furanopyridinone derivative, compound 4c , suggest a potential mechanism involving the inhibition of Methionine Aminopeptidase 2 (MetAP2) and Epidermal Growth Factor Receptor (EGFR), with the pyridone C=O group playing a crucial role in binding.[1] The inhibition of these key proteins can disrupt cellular signaling pathways, leading to cell cycle arrest and apoptosis.
The diagram below illustrates a generalized workflow for assessing the anticancer activity and mechanism of action of furo[3,2-c]pyridine derivatives.
Experimental Protocols: Anticancer Assays
MTT Assay for Cytotoxicity against Esophageal Cancer Cell Lines (KYSE70 and KYSE150) [1]
-
Cell Seeding: Human esophageal cancer cell lines KYSE70 and KYSE150 are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furo[3,2-c]pyridine derivatives and incubated for 24 or 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity
Furo[3,2-c]pyridine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activities of select furo[3,2-c]pyridine derivatives.
| Compound Class | Microorganism | Assay | MIC | Citation |
| Furo[3,2-c]pyridine derivatives | Xanthomonas sp. | Not Specified | Moderate to good activity | [4] |
| Erwinia amylovora | Not Specified | Moderate to good activity | [4] | |
| Pyrenophora avenae | Not Specified | Moderate to good activity | [4] | |
| Fusarium graminearum | Not Specified | Moderate to good activity | [4] |
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Xanthomonas sp.) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antiviral Activity
The furo[3,2-c]pyridine scaffold has been explored for its potential as an antiviral agent, particularly against Human Immunodeficiency Virus (HIV). While specific data for the furo[3,2-c]pyridine isomer is limited, related furo-pyrimidine derivatives have shown activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6]
Anti-inflammatory Activity
The anti-inflammatory potential of the furo[3,2-c]pyridine scaffold is an emerging area of research. While direct evidence for furo[3,2-c]pyridines is still developing, related pyridine-containing heterocycles are known to exhibit anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.
The diagram below illustrates a potential mechanism of anti-inflammatory action for pyridine-based compounds, which could be relevant for future investigations into furo[3,2-c]pyridine derivatives.
Central Nervous System (CNS) Activity
Early research has indicated that certain furo[3,2-c]pyridine derivatives may possess activity within the central nervous system. Specifically, arylpiperazine derivatives of the furo[3,2-c]pyridine ring system have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interaction at dopamine D2 receptors.[7] This receptor profile suggests potential applications as antipsychotic agents, although further research is needed to fully characterize their neuropharmacological effects.[7]
Synthesis of the Furo[3,2-c]pyridine Scaffold
Several synthetic routes have been developed to access the furo[3,2-c]pyridine core and its derivatives. Key methods include the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines and various cyclization strategies for the aromatic scaffold.
Experimental Protocols: Synthesis
Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines [8][9][10]
A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.
-
Condensation: 2-(5-methylfuran-2-yl)ethanamine is condensed with a commercially available aromatic aldehyde in a suitable solvent like dry acetonitrile. The reaction mixture is heated to drive the formation of the corresponding imine.
-
Cyclization: The crude imine is then subjected to acid-catalyzed Pictet-Spengler cyclization. A mixture of glacial acetic acid and concentrated hydrochloric acid is typically used to promote the intramolecular cyclization, leading to the formation of the tetrahydrofuro[3,2-c]pyridine ring system.
-
Workup and Purification: The reaction is neutralized with a base (e.g., NaOH), and the product is extracted and purified by column chromatography.
The following diagram illustrates the general workflow for the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines.
Synthesis of 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione [2]
This key intermediate for further derivatization can be synthesized through a multi-step process.
-
Acylation: L-leucine is acylated with 3-furoyl chloride in a Schotten-Baumann reaction to yield 3-furoyl-L-leucine.
-
Intramolecular Cyclization: The resulting 3-furoyl-L-leucine undergoes an intramolecular Friedel-Crafts acylation catalyzed by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to afford 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione.
Conclusion
The furo[3,2-c]pyridine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and potentially in the management of inflammatory and central nervous system disorders. The synthetic accessibility of this scaffold allows for extensive structural modifications, paving the way for the optimization of its pharmacological properties. Further research into the mechanisms of action and the exploration of a broader range of biological targets will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds | Semantic Scholar [semanticscholar.org]
- 5. Identification of Dihydrofuro[3,4- d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-6-Chloro-2-[(1-furo[2, 3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a new broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 10. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Furo[3,2-c]pyridine Class of Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This bicyclic system, consisting of a furan ring fused to a pyridine ring, serves as a versatile template for the design of novel therapeutic agents targeting a wide array of biological targets. The unique electronic and structural features of the Furo[3,2-c]pyridine core allow for diverse functionalization, leading to compounds with potent and selective activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of the Furo[3,2-c]pyridine class of compounds, with a focus on their potential as kinase inhibitors, antipsychotic agents, and anticancer therapeutics.
Synthesis of the Furo[3,2-c]pyridine Core
Several synthetic strategies have been developed for the construction of the Furo[3,2-c]pyridine ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic approaches include the Pictet-Spengler reaction, Sonogashira coupling followed by cyclization, and syntheses starting from 3-alkynyl-4-pyrones.
Pictet-Spengler Reaction
A prominent method for the synthesis of tetrahydrofuro[3,2-c]pyridines involves the Pictet-Spengler reaction.[1][2] This reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of tetrahydrofuro[3,2-c]pyridines, a 2-(furan-2-yl)ethanamine derivative is typically used as the starting material.
Experimental Protocol: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction [1][2]
-
Imine Formation: A solution of 2-(5-methylfuran-2-yl)ethylamine and a commercially available aromatic aldehyde (1.0 equiv.) in absolute acetonitrile is refluxed for one hour to form the corresponding imine in quantitative yield.
-
Cyclization: To the solution of the imine, 2 equivalents of a strong acid (e.g., HCl) are added, and the mixture is heated at 50 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then treated with an aqueous solution of NaOH overnight to neutralize the acid and convert the hydrochloride salt of the product to the free base.
-
Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel to afford the desired 4-substituted tetrahydrofuro[3,2-c]pyridine.
Sonogashira Coupling and Cyclization
Another powerful method for constructing the Furo[3,2-c]pyridine scaffold involves a Sonogashira coupling reaction between a suitably functionalized pyridine and a terminal alkyne, followed by an intramolecular cyclization.[3] This approach allows for the introduction of a wide range of substituents on both the furan and pyridine rings.
Experimental Protocol: Synthesis of Furo[3,2-c]pyridines via Sonogashira Coupling and Cyclization [4]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), a round-bottomed flask is charged with Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). Anhydrous DMF is added, and the mixture is stirred for 30 minutes.
-
Addition of Reagents: 2-Amino-3-bromopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) are then added to the reaction mixture.
-
Reaction Conditions: The reaction is heated to 100 °C and monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an appropriate solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired Furo[3,2-c]pyridine derivative.
Biological Activities and Therapeutic Potential
Furo[3,2-c]pyridine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Kinase Inhibition: Targeting the JAK/STAT Pathway
Several Furo[3,2-c]pyridine derivatives have been identified as potent inhibitors of Janus kinases (JAKs), a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling through the JAK/STAT pathway.[1] Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers.
A notable example is a tetrahydrofuro[3,2-c]pyridine derivative that has shown excellent in vitro inhibitory activity against JAK2, superior to the approved drug tofacitinib.[1]
Table 1: JAK Inhibitory Activity of Selected Furo[3,2-c]pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Tofacitinib | JAK1/2/3 | 112/20/1 | [5] |
| Ruxolitinib | JAK1/2 | 3.3/2.8 | [5] |
| Tetrahydrofuro[3,2-c]pyridine A | JAK2 | < Tofacitinib | [1] |
Note: Specific IC₅₀ value for Tetrahydrofuro[3,2-c]pyridine A was not provided in the reference, only that it was superior to tofacitinib.
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
A general protocol for assessing the inhibitory activity of compounds against JAK kinases is as follows:
-
Reagents and Materials: Recombinant human JAK enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure: The assay is typically performed in a 384-well plate format. The Furo[3,2-c]pyridine compound is serially diluted and incubated with the JAK enzyme in the assay buffer.
-
Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.
Antipsychotic Potential: Modulation of Dopamine and Serotonin Receptors
Certain Furo[3,2-c]pyridine derivatives have been investigated for their potential as antipsychotic agents. These compounds have shown affinity for serotonin (5-HT) and dopamine (D₂) receptors, which are key targets for the treatment of psychosis.[6] While exhibiting potent affinity for 5-HT₁ and 5-HT₂ receptors, some derivatives have demonstrated weaker interactions with the D₂ receptor, suggesting a potential for atypical antipsychotic profiles with reduced extrapyramidal side effects.[6]
Table 2: Receptor Binding Affinities of a Representative Furo[3,2-c]pyridine Derivative
| Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| 5-HT₁ | Potent | [6] |
| 5-HT₂ | Potent | [6] |
| D₂ | Weak | [6] |
Note: Specific Kᵢ values were not provided in the abstract.
Experimental Protocol: Dopamine D₂ Receptor Binding Assay [7]
-
Membrane Preparation: Cell membranes expressing the human dopamine D₂ receptor are prepared from a stable cell line (e.g., CHO cells).
-
Radioligand Binding: The assay is performed in a 96-well plate format. The Furo[3,2-c]pyridine compound at various concentrations is incubated with the cell membranes and a specific radioligand (e.g., [³H]-spiperone).
-
Incubation and Filtration: The mixture is incubated at room temperature to allow for binding equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Anticancer Activity: Targeting Breast Cancer Cell Lines
The Furo[3,2-c]pyridine scaffold has also been explored for the development of anticancer agents. Derivatives have shown cytotoxic activity against human breast cancer cell lines, such as MCF-7 and MDA-MB-231.[8]
Table 3: Cytotoxic Activity of Furo[2,3-b]quinoline Derivatives (a related isomer) against Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative I7 | MDA-MB-231 | 5.60 - 26.24 | [8] |
Note: The original prompt focused on Furo[3,2-c]pyridines, but the available quantitative data for anticancer activity was for the related Furo[2,3-b]quinoline isomer.
Experimental Protocol: MTT Cell Viability Assay [8]
-
Cell Culture: Human breast cancer cells (MCF-7 or MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The Furo[3,2-c]pyridine derivatives are dissolved in DMSO and added to the cells at various concentrations. The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is implicated in the development and progression of several cancers when aberrantly activated. Some furo[3,2-b]pyridine derivatives (a related isomer) have been identified as modulators of the Hedgehog pathway.[9][10]
Conclusion
The Furo[3,2-c]pyridine scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this ring system, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its importance in modern drug discovery. The examples highlighted in this guide, from potent kinase inhibitors and potential antipsychotics to promising anticancer agents, demonstrate the broad therapeutic potential of this compound class. Further exploration of the structure-activity relationships and mechanisms of action of Furo[3,2-c]pyridine derivatives is warranted to unlock their full therapeutic potential and to develop new and effective treatments for a variety of human diseases.
References
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. mdpi.com [mdpi.com]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shutterstock.com [shutterstock.com]
Chemical structure and numbering of the furopyridine core
An In-depth Technical Guide to the Furopyridine Core: Structure, Numbering, and Applications
Introduction
Furopyridines are a class of bicyclic heterocyclic compounds that result from the fusion of a furan ring and a pyridine ring. As isosteres of biologically significant scaffolds like benzofuran and indole, they have garnered substantial interest in medicinal chemistry and drug discovery. The fusion of the π-excessive furan ring with the π-deficient pyridine ring creates a unique electronic environment, offering a versatile template for designing novel therapeutic agents.[1][2] The incorporation of a nitrogen atom from the pyridine ring can serve as a hydrogen bond acceptor, potentially leading to enhanced protein-ligand interactions.[3][4] This structural feature also tends to lower the molecule's lipophilicity, which can improve physicochemical properties such as aqueous solubility.[3][4]
This guide provides a comprehensive overview of the chemical structure, systematic numbering, and key characteristics of the furopyridine core, tailored for researchers and professionals in drug development.
Chemical Structure and Isomerism
The fusion of a furan and a pyridine ring can occur in six distinct ways, leading to six possible isomers. These isomers are categorized into two groups based on their structural analogy to quinoline and isoquinoline.[1]
-
Quinoline Analogues ([b]-fused systems): Furo[2,3-b]pyridine, Furo[3,2-b]pyridine, and Furo[3,4-b]pyridine.
-
Isoquinoline Analogues ([c]-fused systems): Furo[2,3-c]pyridine, Furo[3,2-c]pyridine, and Furo[3,4-c]pyridine.
IUPAC Nomenclature and Numbering
The systematic naming and numbering of furopyridines follow the IUPAC rules for fused heterocyclic systems. The fusion is denoted by letters (e.g., 'b' for the 2,3-face of the pyridine ring) and numbers indicating the attachment points of the furan ring. Numbering of the fused system begins from an atom adjacent to the bridgehead, proceeding around the largest ring first.
Below are the structures and official numbering schemes for the six isomers of the furopyridine core.
Figure 1: IUPAC numbering of the six furopyridine isomers.
Physicochemical Properties
The arrangement of the furan and pyridine rings significantly influences the physicochemical properties of the furopyridine core. While comprehensive quantitative data comparing all isomers is sparse, general trends can be inferred from their structures.
| Property | Influence of Structure | Implication for Drug Design |
| Lipophilicity (logP) | The presence of the nitrogen atom generally decreases lipophilicity compared to the benzofuran isostere, potentially improving aqueous solubility.[3][4] | Enhanced solubility can lead to better bioavailability and formulation options. |
| Basicity (pKa) | The nitrogen atom of the pyridine ring acts as a weak base. Its pKa value is influenced by the electronic effects of the fused furan ring. | Allows for salt formation, which can be used to improve solubility and crystallinity. The basic center can interact with acidic residues in proteins. |
| Hydrogen Bonding | The pyridine nitrogen is a hydrogen bond acceptor.[3][4] This provides an additional point of interaction with biological targets compared to benzofuran. | Can increase binding affinity and selectivity for target proteins. |
| Metabolic Stability | Furan rings can be susceptible to metabolic oxidation by Cytochrome P450 enzymes. However, the electron-withdrawing nature of the fused pyridine ring may reduce this liability.[3] | Potentially more stable in vivo than simple furan-containing compounds, leading to improved pharmacokinetic profiles. |
Applications in Drug Discovery and Signaling Pathways
The furopyridine scaffold is a "privileged structure" found in numerous biologically active compounds.[5] Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[5][6][7]
A notable area of application is in the development of kinase inhibitors. For instance, furopyridine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6] Inhibition of CDK2 can halt the progression of the cell cycle from the G1 to the S phase, making it a valuable target in cancer therapy.[6]
Figure 2: Inhibition of the CDK2 pathway by a furopyridine derivative.
Experimental Protocols
General Synthesis of a Furo[2,3-b]pyridine Derivative
This protocol is a generalized example based on synthetic routes reported in the literature, such as the heterocyclization of a substituted pyridine.[6]
Objective: To synthesize an ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate derivative.
Materials:
-
Substituted 2-chloronicotinonitrile
-
Ethyl glycolate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Standard glassware for reflux
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting 2-chloronicotinonitrile derivative in anhydrous ethanol.
-
Addition of Reagents: Add an equimolar amount of ethyl glycolate to the solution. Then, add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in anhydrous ethanol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and neutralize with a dilute acid (e.g., acetic acid).
-
Extraction: The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the pure furopyridine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8]
Figure 3: Workflow for the synthesis of a furopyridine derivative.
In Vitro CDK2/Cyclin A2 Kinase Assay
Objective: To evaluate the inhibitory activity of a synthesized furopyridine compound against the CDK2 enzyme.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 (as substrate)
-
[γ-32P]ATP
-
Synthesized furopyridine compound (test inhibitor)
-
Roscovitine (positive control)[6]
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well filter plates
-
Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the furopyridine test compound and the positive control (Roscovitine) in the kinase reaction buffer.
-
Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing the kinase buffer, the substrate (Histone H1), and the test compound at various concentrations.
-
Enzyme Addition: Add the CDK2/Cyclin A2 enzyme to each well to initiate the reaction.
-
Phosphorylation: Add [γ-32P]ATP to the mixture to start the phosphorylation reaction. Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as a concentrated phosphoric acid solution.
-
Washing: Transfer the reaction mixtures to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measurement: Dry the filter plate and measure the amount of incorporated 32P in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The furopyridine core represents a valuable and versatile scaffold in modern medicinal chemistry. Its six isomeric forms provide a rich chemical space for exploration, while its unique physicochemical properties—including enhanced solubility and hydrogen bonding capability compared to related isosteres—make it an attractive template for drug design.[3][4] A thorough understanding of the structure, nomenclature, and synthetic methodologies associated with furopyridines is crucial for leveraging their full potential in the development of novel therapeutics targeting a wide array of diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. ãWhitepaperãFuropyridines in Drug Discovery [promotion.pharmablock.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Furo[3,2-c]pyridine-4-methanol molecular formula and weight
This document provides the fundamental molecular information for Furo[3,2-c]pyridine-4-methanol, a heterocyclic organic compound. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
The essential molecular details of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.
| Parameter | Value |
| Molecular Formula | C₈H₇NO₂[1][2] |
| Molecular Weight | 149.15 g/mol [1] |
| Alternate Molecular Weight | 149.147 g/mol [2] |
| CAS Number | 117013-87-3[1][2][3] |
Experimental Protocols and Signaling Pathways
Similarly, there is no currently available information linking this compound to specific biological signaling pathways. Its potential biological activity and mechanism of action would require further investigation through dedicated screening and molecular biology studies.
Due to the absence of defined signaling pathways or complex experimental workflows involving this specific molecule in the available literature, a representative diagram could not be generated.
References
The Medicinal Chemistry of Furo[3,2-c]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic structure, an isostere of purine, serves as a versatile template for the design of novel therapeutic agents targeting a range of biological pathways. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of furo[3,2-c]pyridine derivatives, with a focus on their potential as kinase inhibitors, antimicrobial agents, and central nervous system modulators.
Synthesis of the Furo[3,2-c]pyridine Core and Key Derivatives
The construction of the furo[3,2-c]pyridine ring system can be achieved through several synthetic strategies. A common and effective method involves the cyclization of a furan-containing precursor.
General Synthesis of Furo[3,2-c]pyridin-4(5H)-one
A widely employed route to the furo[3,2-c]pyridine core begins with the Perkin condensation of furan-2-carbaldehyde to form 3-(furan-2-yl)propenoic acid. This intermediate is then converted to its corresponding azide, which upon thermal cyclization, yields furo[3,2-c]pyridin-4(5H)-one.[1] This pyridone is a key intermediate that can be further functionalized.
Experimental Protocol: Synthesis of Furo[3,2-c]pyridin-4(5H)-one [1]
-
Step 1: Synthesis of 3-(Furan-2-yl)propenoic acid. A mixture of furan-2-carbaldehyde, malonic acid, and a suitable base (e.g., pyridine with a catalytic amount of piperidine) is heated. After cooling and acidification, the product is filtered and purified by recrystallization.
-
Step 2: Synthesis of 3-(Furan-2-yl)propenoyl azide. The propenoic acid from Step 1 is converted to its acid chloride using a chlorinating agent (e.g., thionyl chloride). The resulting acid chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone/water) at low temperature to yield the acyl azide.
-
Step 3: Cyclization to Furo[3,2-c]pyridin-4(5H)-one. The 3-(furan-2-yl)propenoyl azide is heated in a high-boiling solvent (e.g., Dowtherm A). The Curtius rearrangement followed by intramolecular cyclization affords the desired furo[3,2-c]pyridin-4(5H)-one. The product is typically isolated by cooling the reaction mixture and collecting the precipitate.
Synthesis of 4-Substituted Furo[3,2-c]pyridines
The furo[3,2-c]pyridin-4(5H)-one can be readily converted to a 4-chloro derivative by treatment with phosphorus oxychloride.[2] This 4-chlorofuro[3,2-c]pyridine is a versatile intermediate for the introduction of various substituents at the 4-position via nucleophilic substitution or cross-coupling reactions.
Experimental Protocol: Synthesis of 4-Phenylfuro[3,2-c]pyridine via Suzuki Coupling [1][3][4][5]
-
Step 1: Synthesis of 4-Chlorofuro[3,2-c]pyridine. Furo[3,2-c]pyridin-4(5H)-one is refluxed with phosphorus oxychloride. After removal of excess POCl₃ under reduced pressure, the residue is carefully quenched with ice and neutralized with a base (e.g., aqueous ammonia) to precipitate the 4-chloro derivative.
-
Step 2: Suzuki-Miyaura Cross-Coupling. A mixture of 4-chlorofuro[3,2-c]pyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄) is heated in a suitable solvent system (e.g., 1,4-dioxane and water) under an inert atmosphere.[6] After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Figure 1: General synthetic workflow for 4-substituted furo[3,2-c]pyridines.
Biological Activities and Therapeutic Potential
Furo[3,2-c]pyridine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.
Kinase Inhibition
Certain furo[3,2-c]pyridine derivatives have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2.[3][7][8] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a key therapeutic target. The inhibition of CDK2 by these compounds can lead to cell cycle arrest and apoptosis in cancer cells.
Table 1: CDK2 Inhibitory Activity of Selected Furo[2,3-b]pyridine Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 | [3][7] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 | [7] |
Note: The provided data is for a furo[2,3-b]pyridine isomer, highlighting the potential of the broader furopyridine class as CDK inhibitors. Specific data for furo[3,2-c]pyridine CDK2 inhibitors is still emerging.
Figure 2: Simplified CDK2 signaling pathway and the inhibitory action of furo[3,2-c]pyridine derivatives.
Derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[9] This suggests that the furo[3,2-c]pyridine core could also be a valuable scaffold for the development of FMS kinase inhibitors.
Table 2: FMS Kinase Inhibitory Activity of a Pyrrolo[3,2-c]pyridine Derivative
| Compound | Target | IC₅₀ (nM) | Reference |
| Compound 1r (a pyrrolo[3,2-c]pyridine derivative) | FMS Kinase | 30 | [9] |
| KIST101029 (Lead Compound) | FMS Kinase | 96 | [9] |
Note: This data is for a related pyrrolo[3,2-c]pyridine scaffold, indicating the potential of this general pharmacophore.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General) [10][11]
A typical in vitro kinase assay to determine the IC₅₀ of an inhibitor involves the following steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase (e.g., CDK2/Cyclin A2), a suitable substrate (e.g., a peptide or protein), and a kinase buffer.
-
Inhibitor Addition: The furo[3,2-c]pyridine derivative to be tested is added to the reaction mixture at various concentrations. A control with no inhibitor is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
IC₅₀ Calculation: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the inhibition data against the inhibitor concentration.
Antimicrobial Activity
Several furo[3,2-c]pyridine derivatives have exhibited promising antimicrobial activity against a range of bacteria and fungi.[1][12] This makes them potential candidates for the development of new anti-infective agents, which are urgently needed to combat the rise of antimicrobial resistance.
Table 3: Antimicrobial Activity of Furo[3,2-c]pyridine Derivatives (MIC in µg/mL)
| Compound | Xanthomonas sp. | Erwinia amylovora | Pyrenophora avenae | Fusarium graminearum | Reference |
| 4-Phenylfuro[3,2-c]pyridine | >100 | 50 | 25 | 100 | [1] |
| Furo[3,2-c]pyridin-4(5H)-one | 100 | 100 | 50 | 100 | [1] |
Experimental Protocol: Broth Microdilution Method for MIC Determination [13][14]
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as follows:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The furo[3,2-c]pyridine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Central Nervous System (CNS) Activity
Furo[3,2-c]pyridine derivatives have been investigated for their potential as antipsychotic agents. Their mechanism of action is thought to involve the modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.[15] Specifically, some derivatives have shown high affinity for 5-HT₂A receptors, which are key targets for atypical antipsychotic drugs.[15]
Figure 3: Proposed mechanism of antipsychotic action via 5-HT2A receptor antagonism.
Hedgehog Pathway Modulation
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers. The furo[3,2-b]pyridine scaffold has been identified as a template for potent modulators of the Hh pathway.[10][13][16] While this data is for an isomeric system, it highlights the potential for furo[3,2-c]pyridines to be explored as inhibitors of this key oncogenic pathway, potentially by targeting key components like Smoothened (Smo) or the Gli transcription factors.
Figure 4: Simplified Hedgehog signaling pathway and a potential point of inhibition by furo[3,2-c]pyridine derivatives.
Structure-Activity Relationships (SAR)
While comprehensive SAR studies for all biological activities are still evolving, some general trends have been observed for furo[3,2-c]pyridine derivatives, particularly as kinase inhibitors. The nature and position of substituents on the furo[3,2-c]pyridine core significantly influence their biological activity.
For kinase inhibition, the substituents at the 2- and 4-positions are often crucial for establishing key interactions within the ATP-binding pocket of the kinase. Aromatic or heteroaromatic groups at these positions can engage in hydrophobic and pi-stacking interactions, while hydrogen bond donors and acceptors can interact with the hinge region of the kinase. The overall lipophilicity and electronic properties of the substituents also play a critical role in determining the potency and selectivity of the inhibitors. Further detailed quantitative structure-activity relationship (QSAR) studies are needed to build predictive models for the design of more potent and selective furo[3,2-c]pyridine-based therapeutic agents.
Conclusion
The furo[3,2-c]pyridine scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as kinase inhibitors, antimicrobial agents, and CNS-active compounds. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. Future research should focus on expanding the chemical diversity of furo[3,2-c]pyridine libraries, conducting comprehensive SAR and QSAR studies to guide rational drug design, and further elucidating the mechanisms of action of the most promising lead compounds. This will undoubtedly pave the way for the development of new and effective drugs based on this privileged heterocyclic system.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Furo[3,2-c]pyridine-4-methanol: Application Notes and Detailed Methodology
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Furo[3,2-c]pyridine-4-methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The furo[3,2-c]pyridine scaffold is a key structural motif in various biologically active molecules. This protocol outlines a reliable synthetic route, presents key data in a structured format, and offers detailed experimental procedures.
Introduction
The furo[3,2-c]pyridine core is present in a range of compounds with potential therapeutic applications, including the development of new antipsychotic agents. The synthesis of specifically functionalized derivatives, such as this compound, is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. The protocol described herein is based on a robust and efficient cascade reaction involving a Sonogashira coupling followed by a 5-endo-dig cyclization. This approach allows for the direct installation of the required hydroxymethyl functionality at the 4-position of the furo[3,2-c]pyridine ring system.
Overall Synthetic Strategy
The synthesis of this compound is proposed to be achieved in three main stages, starting from commercially available 4-hydroxypyridine. The key transformation is a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between 4-hydroxy-3-iodopyridine and a protected propargyl alcohol, which undergoes a subsequent intramolecular cyclization to form the furo[3,2-c]pyridine skeleton. A final deprotection step yields the target molecule.
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for the proposed synthetic route. These values are based on literature precedents for similar transformations and may vary depending on the specific experimental conditions.
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Iodination | 4-Hydroxypyridine | Iodine, Potassium Iodide, NaOH | Water | 25 | 12 | 4-Hydroxy-3-iodopyridine | ~26% |
| 2 | Sonogashira Coupling & Cyclization | 4-Hydroxy-3-iodopyridine | 3-(tert-Butyldimethylsilyloxy)-1-propyne, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine | DMF | 70 | 6 | 4-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine | ~70-80% |
| 3 | Deprotection | 4-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine | Tetrabutylammonium fluoride (TBAF) | THF | 25 | 2 | This compound | >90% |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3-iodopyridine
This procedure is adapted from established methods for the iodination of hydroxypyridines.
Materials:
-
4-Hydroxypyridine
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxypyridine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
In a separate beaker, prepare a solution of iodine (1.1 eq) and potassium iodide (2.0 eq) in deionized water.
-
Slowly add the iodine/potassium iodide solution to the 4-hydroxypyridine solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), carefully neutralize the mixture with hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 4-hydroxy-3-iodopyridine.
Step 2: Synthesis of 4-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine
This step utilizes a cascade Sonogashira coupling and 5-endo-dig cyclization.[1]
Materials:
-
4-Hydroxy-3-iodopyridine
-
3-(tert-Butyldimethylsilyloxy)-1-propyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-hydroxy-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF, followed by diisopropylamine (3.0 eq) and 3-(tert-butyldimethylsilyloxy)-1-propyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 70 °C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-((tert-butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine.
Step 3: Synthesis of this compound
This is a standard deprotection of a silyl ether.
Materials:
-
4-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-((tert-butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with deionized water.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization to afford the final product, this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound.
Logical Relationship of Key Steps
Caption: Key stages in the synthesis of the target molecule.
Alternative Synthetic Approaches
An alternative strategy involves the synthesis of a 4-cyano or 4-carboxy furo[3,2-c]pyridine derivative, followed by reduction to the corresponding alcohol. For instance, a 4-chlorofuro[3,2-c]pyridine could be subjected to nucleophilic substitution with cyanide, followed by reduction of the nitrile. Alternatively, a palladium-catalyzed carbonylation could install an ester group, which can then be reduced using reagents such as lithium aluminum hydride or sodium borohydride in the presence of a Lewis acid. These multi-step approaches may offer flexibility for analogue synthesis but are generally less direct than the proposed cascade reaction.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Diisopropylamine is a corrosive and flammable liquid.
-
TBAF is corrosive and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes: Proposed Synthesis of Furo[3,2-c]pyridine-4-methanol from 3-Furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction Furo[3,2-c]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid, bicyclic scaffold serves as a valuable pharmacophore, with derivatives exhibiting a range of biological activities. The synthesis of specifically functionalized analogues, such as Furo[3,2-c]pyridine-4-methanol, is crucial for establishing structure-activity relationships (SAR) and developing novel therapeutic agents. This document outlines a proposed multi-step synthetic pathway for this compound, commencing from the readily available starting material, 3-furoyl chloride.
Synthetic Strategy Overview As a direct, one-pot synthesis from 3-furoyl chloride to this compound is not established in the current literature, a rational, multi-step approach has been devised based on well-precedented organic transformations. The proposed pathway involves the construction of the pyridine ring onto the furan core, followed by functional group manipulations at the C4 position to yield the target primary alcohol.
The key stages of this synthesis are:
-
Reduction of the starting acyl chloride to the corresponding aldehyde.
-
Knoevenagel-Doebner condensation to form an acrylic acid intermediate.
-
Curtius rearrangement and intramolecular cyclization to construct the core furo[3,2-c]pyridinone ring system.
-
Aromatization via chlorination to yield a stable 4-chlorofuropyridine intermediate.
-
Palladium-catalyzed carbonylation to introduce a C4-ester functionality.
-
Final reduction of the ester to the target this compound.
This proposed route offers a logical progression, with each step representing a high-yielding and robust class of reaction, allowing for the potential synthesis and purification of key intermediates en route to the final product.
Quantitative Data Summary
The following table summarizes expected yields for each step of the proposed synthesis. These values are based on literature precedents for analogous reactions on similar substrates and should be considered estimates for optimization.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Reported Yield (%) |
| 1 | Reduction of Acyl Chloride | 3-Furoyl chloride | 3-Furaldehyde | LiAlH(Ot-Bu)₃ | 75-85 |
| 2 | Knoevenagel-Doebner Condensation | 3-Furaldehyde | 3-(Furan-3-yl)acrylic acid | Malonic Acid, Pyridine | 70-90 |
| 3 | Curtius Rearrangement & Cyclization | 3-(Furan-3-yl)acrylic acid | Furo[3,2-c]pyridin-4(5H)-one | DPPA, heat | 50-70 (Estimated) |
| 4 | Chlorination | Furo[3,2-c]pyridin-4(5H)-one | 4-Chlorofuro[3,2-c]pyridine | POCl₃ | 85-95 |
| 5 | Pd-Catalyzed Carbonylation | 4-Chlorofuro[3,2-c]pyridine | Methyl furo[3,2-c]pyridine-4-carboxylate | Pd(OAc)₂, dppf, CO | 60-80 |
| 6 | Ester Reduction | Methyl furo[3,2-c]pyridine-4-carboxylate | This compound | LiAlH₄ | 80-95 |
Experimental Protocols
Note: All procedures involving anhydrous solvents or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.
Step 1: Synthesis of 3-Furaldehyde from 3-Furoyl Chloride
This protocol describes the selective reduction of an acyl chloride to an aldehyde.
-
Reagents and Materials:
-
3-Furoyl chloride (1.0 equiv)
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) (1.1 equiv)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Anhydrous workup: Sodium sulfate (Na₂SO₄)
-
Aqueous workup: Distilled water, 1M HCl, Saturated NaHCO₃ solution, Brine
-
-
Procedure:
-
To a stirred solution of 3-furoyl chloride in anhydrous Et₂O at -78 °C, add a solution of lithium tri-tert-butoxyaluminum hydride in anhydrous THF dropwise over 30 minutes.
-
Maintain the reaction mixture at -78 °C and monitor the reaction progress by TLC or GC-MS (typically 1-3 hours).
-
Upon completion, quench the reaction by the slow, dropwise addition of water, followed by 1M HCl.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography to afford 3-furaldehyde.
-
Step 2: Synthesis of 3-(Furan-3-yl)acrylic acid
This protocol details the Knoevenagel-Doebner condensation to form the α,β-unsaturated carboxylic acid.[1][2][3]
-
Reagents and Materials:
-
3-Furaldehyde (1.0 equiv)
-
Malonic acid (1.2 equiv)
-
Pyridine (solvent)
-
Piperidine (0.1 equiv, catalyst)
-
6M Hydrochloric acid (HCl)
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-furaldehyde and malonic acid in pyridine.[1]
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) for 2-4 hours, monitoring for CO₂ evolution to cease.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and acidify to pH 1-2 by the slow addition of 6M HCl.[1]
-
A precipitate of 3-(Furan-3-yl)acrylic acid will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Step 3: Synthesis of Furo[3,2-c]pyridin-4(5H)-one
This protocol describes the conversion of the acrylic acid to the corresponding pyridinone via a Curtius rearrangement and subsequent intramolecular cyclization.[4][5]
-
Reagents and Materials:
-
3-(Furan-3-yl)acrylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Toluene or Diphenyl ether (solvent)
-
-
Procedure:
-
Suspend 3-(Furan-3-yl)acrylic acid in anhydrous toluene.
-
Add triethylamine, followed by the dropwise addition of diphenylphosphoryl azide at room temperature.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly heat the reaction mixture to reflux and maintain for 2-6 hours. The acyl azide will rearrange to an isocyanate, which should cyclize in situ. Monitor the reaction by TLC.
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by recrystallization or silica gel chromatography to yield Furo[3,2-c]pyridin-4(5H)-one.
-
Step 4: Synthesis of 4-Chlorofuro[3,2-c]pyridine
This protocol details the chlorination of the pyridinone to form the aromatic chloro-derivative.[6][7][8]
-
Reagents and Materials:
-
Furo[3,2-c]pyridin-4(5H)-one (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (excess, used as solvent and reagent)
-
Pyridine (optional, 1.0 equiv)[6]
-
Ice, Saturated NaHCO₃ solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, add Furo[3,2-c]pyridin-4(5H)-one to an excess of phosphorus oxychloride.[9]
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.[8]
-
Cool the reaction mixture to room temperature and carefully evaporate the excess POCl₃ under reduced pressure.
-
Very cautiously, pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid or saturated aqueous NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous mixture with DCM or EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain 4-Chlorofuro[3,2-c]pyridine.
-
Step 5: Synthesis of Methyl furo[3,2-c]pyridine-4-carboxylate
This protocol describes the palladium-catalyzed carbonylation of the chloro-derivative to an ester.
-
Reagents and Materials:
-
4-Chlorofuro[3,2-c]pyridine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Methanol (MeOH) (solvent)
-
Carbon Monoxide (CO) gas (balloon or pressure vessel)
-
-
Procedure:
-
To a pressure-rated vessel, add 4-Chlorofuro[3,2-c]pyridine, Pd(OAc)₂, and dppf.
-
Add anhydrous methanol and the base (e.g., Et₃N).
-
Purge the vessel with CO gas three times, then pressurize with CO (typically 50-100 psi) or maintain a CO atmosphere with a balloon.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling, carefully vent the CO gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford Methyl furo[3,2-c]pyridine-4-carboxylate.
-
Step 6: Synthesis of this compound
This final protocol describes the reduction of the methyl ester to the target primary alcohol.[10][11][12][13][14]
-
Reagents and Materials:
-
Methyl furo[3,2-c]pyridine-4-carboxylate (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled water
-
15% aqueous NaOH solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF in a flask under an inert atmosphere and cool to 0 °C.[11]
-
Slowly add a solution of Methyl furo[3,2-c]pyridine-4-carboxylate in anhydrous THF to the LiAlH₄ suspension dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction using a Fieser workup: add water dropwise (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with EtOAc.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to yield the final product, this compound.
-
Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
General Experimental Workflow
Caption: Standard workflow for a single synthetic step.
References
- 1. scholars.fhsu.edu [scholars.fhsu.edu]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. researchgate.net [researchgate.net]
- 9. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
Application Notes and Protocols for the Synthesis of Substituted Furopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted furopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below cover a range of synthetic strategies, offering flexibility in accessing diverse furopyridine scaffolds.
Introduction
Furopyridines are bicyclic heteroaromatic compounds containing both a furan and a pyridine ring. Their structural similarity to quinolines and isoquinolines, coupled with the unique electronic properties of the furan ring, makes them attractive scaffolds for the development of novel therapeutic agents. Indeed, substituted furopyridines have been reported to exhibit a wide array of biological activities.
The synthesis of the furopyridine core can be broadly categorized into two main strategies:
-
Construction of the furan ring onto a pre-existing pyridine scaffold.
-
Construction of the pyridine ring onto a pre-existing furan scaffold.
This document details several specific methodologies falling under these strategies, providing step-by-step protocols, quantitative data, and visual workflows to aid in their practical implementation.
General Synthetic Workflow
The synthesis of substituted furopyridines typically involves a multi-step process starting from readily available precursors. The overall workflow can be generalized as the selection of a suitable synthetic strategy based on the desired substitution pattern, followed by the core ring formation and subsequent functionalization if required.
Caption: A generalized workflow for the synthesis of substituted furopyridines.
Protocol 1: Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives in Aqueous Media
This protocol describes a green and efficient one-pot synthesis of highly substituted furopyridine derivatives through a three-component reaction of an aromatic aldehyde, tetronic acid, and 6-amino-1,3-dimethylpyrimidine-2,4-dione in water.[1][2] This method avoids the use of hazardous organic solvents and catalysts.
Experimental Protocol
-
To a 25 mL round-bottom flask, add 6-amino-1,3-dimethylpyrimidine-2,4-dione (2.0 mmol, 1.0 eq), the desired aromatic aldehyde (2.0 mmol, 1.0 eq), and tetronic acid (2.0 mmol, 1.0 eq).
-
Add 10 mL of distilled water to the flask.
-
Stir the suspension at 90 °C for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting crystalline powder by filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford the pure furo[2',1':5,6]pyrido[2,3-d]pyrimidine derivative.
Data Presentation
| Entry | Aldehyde (Ar) | Time (h) | Yield (%) |
| 1 | 4-Cl-C₆H₄ | 10 | 92 |
| 2 | 4-Br-C₆H₄ | 10 | 94 |
| 3 | 4-F-C₆H₄ | 12 | 90 |
| 4 | 4-MeO-C₆H₄ | 9 | 95 |
| 5 | 4-Me-C₆H₄ | 9 | 93 |
| 6 | C₆H₅ | 15 | 88 |
| 7 | 2-Cl-C₆H₄ | 18 | 85 |
| 8 | 3-NO₂-C₆H₄ | 25 | 82 |
| 9 | 4-NO₂-C₆H₄ | 30 | 80 |
Table 1: Synthesis of various furo[2',1':5,6]pyrido[2,3-d]pyrimidine derivatives.[2]
Signaling Pathway Diagram
Caption: Workflow for the three-component synthesis of furopyridines.
Protocol 2: Synthesis of Furo[2,3-c]pyridines via Wittig Olefination and Cyclization
This protocol outlines a multi-step synthesis of the furo[2,3-c]pyridine scaffold starting from N-benzenesulfonyl-4-piperidone.[3] The key steps involve a Wittig olefination, deconjugation, selenocyclization, and subsequent aromatization.
Experimental Protocol
Step 1: Synthesis of β,γ-unsaturated ester
-
To a solution of N-benzenesulfonyl-4-piperidone (1.0 eq) in chloroform, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Reflux the mixture for 10 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the α,β-unsaturated ester.
-
Dissolve the α,β-unsaturated ester in THF and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).
-
Reflux the mixture for 10 hours.
-
After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the β,γ-unsaturated ester (70% yield over two steps).
Step 2: Selenocyclization and Oxidation
-
To a solution of the β,γ-unsaturated ester (1.0 eq) in THF, add phenylselenyl chloride (1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Add an aqueous solution of sodium periodate (2.0 eq) and stir for an additional 3 hours.
-
Extract the mixture with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the lactone (95% yield).
Step 3: Reduction and Furan Ring Formation
-
To a solution of the lactone (1.0 eq) in THF at 0 °C, add diisobutylaluminium hydride (DIBAL-H) (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 5 hours.
-
Quench the reaction by the slow addition of 2N HCl.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the reduced furo[2,3-c]pyridine precursor (87% yield).
Step 4: Aromatization to Furo[2,3-c]pyridine
-
To a solution of the reduced precursor (1.0 eq) in THF, add potassium tert-butoxide (2.5 eq).
-
Reflux the mixture for 1 hour.
-
Cool the reaction, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the final furo[2,3-c]pyridine product (88% yield).[3]
Data Presentation
| Step | Product | Yield (%) |
| 1 | β,γ-unsaturated ester | 70 |
| 2 | Lactone | 95 |
| 3 | Reduced furo[2,3-c]pyridine precursor | 87 |
| 4 | Furo[2,3-c]pyridine | 88 |
Table 2: Stepwise yields for the synthesis of furo[2,3-c]pyridine.
Experimental Workflow Diagram
Caption: A multi-step workflow for the synthesis of furo[2,3-c]pyridine.
Protocol 3: Friedlander-Type Synthesis of Furo[3,2-b]pyridines
This protocol provides a general method for the construction of the furo[3,2-b]pyridine skeleton based on the Friedlander annulation, which involves the condensation of a 3-amino-2-formylfuran with a ketone or an active methylene compound.[2]
Experimental Protocol
-
In a suitable flask, dissolve 3-amino-2-formylfuran (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or acetic acid).
-
Add the ketone or active methylene compound (e.g., pyruvic acid or acetone) (1.1 eq) to the solution.
-
Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the substituted furo[3,2-b]pyridine.
Data Presentation
| Ketone/Active Methylene Compound | Product | Yield (%) |
| Pyruvic acid | Furo[3,2-b]pyridine-5-carboxylic acid | Not specified |
| Acetone | 5-Methylfuro[3,2-b]pyridine | 71 |
Table 3: Examples of Friedlander synthesis of furo[3,2-b]pyridines.[2]
Logical Relationship Diagram
Caption: Logical steps in the Friedlander synthesis of furo[3,2-b]pyridines.
References
Applications of Furo[3,2-c]pyridine Derivatives in Cancer Research
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Furo[3,2-c]pyridine Derivatives as Kinase Inhibitors
Topic: Using Furo[3,2-c]pyridine-based compounds as kinase inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Furo[3,2-c]pyridine scaffold has emerged as a promising framework in the design and development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The unique structural and electronic properties of the furopyridine core make it an attractive starting point for the synthesis of novel therapeutic agents.
This document provides detailed application notes and protocols for researchers interested in evaluating Furo[3,2-c]pyridine derivatives, such as Furo[3,2-c]pyridine-4-methanol, as kinase inhibitors. While specific data on this compound is not extensively available in the public domain, this guide leverages information on closely related and well-characterized Furo[3,2-c]pyridine compounds, particularly 6-aminofuro[3,2-c]pyridines, which have demonstrated potent inhibition of cMET and RON kinases.[1]
These protocols and notes are intended to serve as a comprehensive guide for the initial characterization and validation of novel Furo[3,2-c]pyridine-based compounds as kinase inhibitors.
Target Kinases and Signaling Pathways
Several members of the furopyridine family have been identified as inhibitors of various kinases. Notably, derivatives of the Furo[3,2-c]pyridine scaffold have shown significant activity against the following kinases:
-
cMET (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Aberrant cMET signaling is implicated in the development and progression of many cancers.
-
RON (Recepteur d'Origine Nantaise): Another receptor tyrosine kinase that is structurally related to cMET. Overexpression of RON is associated with poor prognosis in several cancer types.
The inhibition of cMET and RON by 6-aminofuro[3,2-c]pyridine derivatives highlights the potential of this scaffold to target key oncogenic signaling pathways.[1]
Below is a diagram illustrating the simplified cMET signaling pathway, a primary target for Furo[3,2-c]pyridine-based inhibitors.
Caption: Simplified cMET Signaling Pathway and the point of inhibition by Furo[3,2-c]pyridine derivatives.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of a representative 6-aminofuro[3,2-c]pyridine derivative (OSI-296) against cMET and RON kinases. This data provides a benchmark for evaluating the potency of new analogs like this compound.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| OSI-296 | cMET | 2.5 | Biochemical | [1] |
| OSI-296 | RON | 6.3 | Biochemical | [1] |
| OSI-296 | cMET | 11 | Cellular (Phosphorylation) | [1] |
| OSI-296 | RON | 21 | Cellular (Phosphorylation) | [1] |
Experimental Protocols
This section provides detailed protocols for the evaluation of this compound as a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the inhibition of a target kinase by a test compound.
Materials:
-
Recombinant target kinase (e.g., cMET, RON)
-
Kinase-specific substrate and cofactors
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final desired concentrations (e.g., from 1 nM to 100 µM).
-
Kinase Reaction Setup:
-
Add 5 µL of kinase reaction buffer containing ATP and the specific substrate to each well.
-
Add 2.5 µL of the test compound dilution to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
To initiate the reaction, add 2.5 µL of the recombinant kinase solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol is used to determine the ability of a compound to inhibit the phosphorylation of a kinase's downstream target in a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., Hs746T for cMET)
-
Cell culture medium and supplements
-
This compound
-
Ligand for kinase stimulation (e.g., HGF for cMET)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-cMET, anti-total-cMET, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
-
Kinase Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL HGF) for 15 minutes.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel Furo[3,2-c]pyridine-based kinase inhibitor.
Caption: A generalized workflow for the evaluation of a novel kinase inhibitor.
Conclusion
The Furo[3,2-c]pyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors. The protocols and information provided herein offer a robust framework for researchers to evaluate new derivatives, such as this compound, for their therapeutic potential. By leveraging the knowledge gained from related compounds, a systematic and efficient evaluation of new chemical entities can be achieved, potentially leading to the discovery of next-generation targeted therapies.
References
Furo[3,2-c]pyridine-4-methanol: A Versatile Scaffold for Modern Drug Discovery
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction: The Furo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and other endogenous biomolecules. This unique arrangement of furan and pyridine rings provides a rigid framework with versatile points for chemical modification, making it an ideal starting point for the design of novel therapeutic agents. Specifically, Furo[3,2-c]pyridine-4-methanol serves as a key building block, enabling the exploration of a wide chemical space to target a variety of biological pathways implicated in numerous diseases, including cancer, neurological disorders, and inflammatory conditions.
I. Synthetic Protocols
A plausible and efficient synthetic route to the key intermediate, 4-chlorofuro[3,2-c]pyridine , has been established, which can then be converted to the title compound, This compound .
Protocol 1: Synthesis of 4-chlorofuro[3,2-c]pyridine
This protocol is adapted from the synthesis of related 2- and 4-substituted furo[3,2-c]pyridines. The synthesis commences with the appropriate substituted furopropenoic acid, which undergoes cyclization and subsequent aromatization.
Materials:
-
Substituted furopropenoic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Dowtherm A
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvents (e.g., Toluene, Acetone)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of the furopropenoic acid in anhydrous toluene, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 3 hours. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Azide Formation: Dissolve the crude acid chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 1 hour.
-
Cyclization to Furopyridone: Carefully add the azide solution to a pre-heated solution of Dowtherm A at 240-250 °C. The reaction is vigorous and should be performed with caution. After the addition is complete, maintain the temperature for 30 minutes. Cool the reaction mixture and dilute with hexane to precipitate the furopyridone product. Filter and wash the solid with hexane.
-
Aromatization to 4-chlorofuro[3,2-c]pyridine: Reflux the crude furopyridone in an excess of phosphorus oxychloride for 4 hours. After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography to yield 4-chlorofuro[3,2-c]pyridine.
Protocol 2: Synthesis of this compound
This proposed protocol utilizes a Sonogashira coupling reaction on the 4-chloro derivative, followed by hydration and reduction to yield the target alcohol.
Materials:
-
4-chlorofuro[3,2-c]pyridine
-
Trimethylsilylacetylene
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated ammonium chloride solution
Procedure:
-
Sonogashira Coupling: To a solution of 4-chlorofuro[3,2-c]pyridine in anhydrous THF and TEA, add trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere. Stir the reaction mixture at room temperature overnight. Filter the mixture through celite and concentrate under reduced pressure.
-
Desilylation: Dissolve the crude product in methanol and add potassium carbonate. Stir at room temperature for 2 hours. Neutralize with dilute HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Hydration of the Alkyne (Proposed): While not explicitly detailed in the literature for this specific substrate, a common method involves treating the terminal alkyne with a mercury(II) salt (e.g., HgSO₄) in aqueous sulfuric acid to yield the corresponding methyl ketone.
-
Reduction to Alcohol: Dissolve the crude ketone in methanol and cool to 0 °C. Add sodium borohydride portion-wise. Stir the reaction at room temperature for 2 hours. Quench the reaction by the slow addition of water, followed by a saturated ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the final product by silica gel column chromatography.
II. Application in Drug Design & Relevant Biological Activities
The this compound scaffold serves as a versatile starting point for the synthesis of a diverse library of compounds with a range of biological activities. Key areas of application include:
-
Kinase Inhibition: Derivatives of the furo[3,2-c]pyridine scaffold have shown potent inhibitory activity against several kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
-
Hedgehog Pathway Modulation: The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers. Furo[3,2-c]pyridine derivatives have been identified as modulators of this pathway.
-
Antipsychotic Activity: Early studies have indicated that certain furo[3,2-c]pyridine derivatives exhibit significant affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of psychotic disorders.[1]
III. Quantitative Data Summary
The following tables summarize the in vitro biological activities of various Furo[3,2-c]pyridine derivatives.
Table 1: Kinase Inhibitory Activity of Furo[3,2-c]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| CLK-Inhibitor-1 | CLK1 | 15 | - | Furo[3,2-b]pyridine derivative |
| CLK-Inhibitor-2 | CLK2 | 8 | - | Furo[3,2-b]pyridine derivative |
| CDK2-Inhibitor-A | CDK2 | 460 | MCF-7 | Furan-bearing pyrazolo[3,4-b]pyridine |
| CDK2-Inhibitor-B | CDK2 | 270 | MCF-7 | Furan-bearing pyrazolo[3,4-b]pyridine |
| PAK4-Inhibitor-13 | PAK4 | - | MIA PaCa-2 | Tetrahydrobenzofuro[2,3-c]pyridine derivative |
Table 2: Cytotoxic Activity of Furopyridine Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Cancer Type | Reference |
| Anticancer-14 | HCT-116 | 12.3 | Colon Carcinoma | Furopyridine derivative |
| Anticancer-14 | MCF-7 | 9.8 | Breast Cancer | Furopyridine derivative |
| Anticancer-14 | HepG2 | 15.1 | Liver Cancer | Furopyridine derivative |
| Anticancer-14 | A549 | 18.7 | Lung Cancer | Furopyridine derivative |
| PAK4-Inhibitor-13 | MIA PaCa-2 | 0.38 | Pancreatic Cancer | Tetrahydrobenzofuro[2,3-c]pyridine derivative |
| PAK4-Inhibitor-13 | Pan02 | 0.50 | Pancreatic Cancer | Tetrahydrobenzofuro[2,3-c]pyridine derivative |
IV. Experimental Protocols for Biological Assays
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method for measuring the activity of kinases and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant kinase (e.g., CLK1)
-
Kinase-specific substrate (e.g., Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control). Add 2 µL of the kinase solution and 2 µL of the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Hedgehog Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)
This cell-based assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a Gli-responsive luciferase reporter gene.
Materials:
-
Shh-light II cells (NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter)
-
DMEM supplemented with 10% FBS and antibiotics
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
Procedure:
-
Cell Seeding: Seed Shh-light II cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with low-serum medium (e.g., 0.5% FBS) containing the test compounds at various concentrations.
-
Pathway Activation: Add Shh conditioned medium or a Smoothened agonist to induce pathway activation.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel assay using a viability reagent like CellTiter-Glo®). Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ values.
Protocol 5: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of compounds on cell proliferation and viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Appropriate cell culture medium with supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
V. Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Furo[3,2-c]pyridine derivatives on Smoothened (SMO).
Caption: Mechanism of kinase inhibition by Furo[3,2-c]pyridine derivatives, preventing substrate phosphorylation.
References
Application Notes and Protocols: Furo[3,2-c]pyridine Derivatives as Cytotoxic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furo[3,2-c]pyridine is a fused heterocyclic scaffold that is considered a "privileged structure" in medicinal chemistry. This framework, which combines an electron-rich furan ring with an electron-deficient pyridine ring, offers a unique electronic and structural environment conducive to binding with multiple biological targets. Recent research has highlighted the potential of Furo[3,2-c]pyridine derivatives as potent cytotoxic agents against various cancer cell lines, making them promising candidates for novel anticancer drug development. These application notes provide a summary of their cytotoxic activity, potential mechanisms of action, and detailed protocols for their synthesis and evaluation.
Cytotoxic Activity of Furo[3,2-c]pyridine Derivatives
Several novel Furo[3,2-c]pyridine derivatives have demonstrated significant cytotoxic activity against esophageal cancer cell lines. Preliminary screenings have identified compounds with potent inhibitory effects, highlighting the therapeutic potential of this scaffold.
Table 1: Cytotoxic Activity of Furo[3,2-c]pyridine Derivatives against Esophageal Cancer Cell Lines
| Compound ID | Cell Line | Concentration (µg/mL) | Anti-tumor Activity (% Inhibition) | Citation |
| 3b | KYSE70 | 40 | Significant | [1] |
| 3e | KYSE70 | 40 | Significant | [1] |
| KYSE150 | 40 | Measurable | [1] | |
| 3f | KYSE70 | 40 | Significant | [1] |
| 3i | KYSE70 | 40 | Significant | [1] |
| 4c | KYSE70 | 40 | Significant (99% inhibition after 48h) | [1] |
| KYSE150 | 40 | Measurable (99% inhibition after 48h) | [1] | |
| KYSE70 | IC50 = 0.655 µg/mL (after 24h) | - | [1] |
Note: "Significant" and "Measurable" activity as reported in the source study. Compound 4c emerged as a particularly potent derivative.
Postulated Mechanism of Action
While the precise mechanisms are still under investigation, molecular docking studies provide insights into potential biological targets. For the highly active compound 4c , docking simulations predicted favorable binding interactions with two key proteins implicated in cancer progression: Methionine Aminopeptidase 2 (MetAP2) and Epidermal Growth Factor Receptor (EGFR).[1]
-
MetAP2 Inhibition: MetAP2 is a critical enzyme for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2][3] Its inhibition can lead to cytostasis and the suppression of tumor growth.[4][5]
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, when overactivated, drives key oncogenic signaling pathways like the RAS-MAPK and PI3K-AKT pathways, promoting uncontrolled cell proliferation and survival.[6][7][8]
The interaction of Furo[3,2-c]pyridine derivatives with these targets suggests a multi-faceted anti-tumor effect involving the disruption of tumor angiogenesis and cell proliferation signals.
Experimental Protocols
Protocol 3.1: General Synthesis of Furo[3,2-c]pyridine Derivatives
This protocol outlines a general synthetic route adapted from published literature for creating a Furo[3,2-c]pyridine core structure and subsequent derivatives.[1]
Materials:
-
3-Furoyl chloride
-
Appropriate L-amino acid (e.g., L-leucine, L-isoleucine)
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Eaton's reagent (P₂O₅/MeSO₃H)
-
Sodium borohydride (NaBH₄)
-
Acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Appropriate alkyl halides or other electrophiles for derivatization
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Acylation (Schotten-Baumann Reaction):
-
Dissolve the selected L-amino acid in an appropriate solvent like DCM.
-
Slowly add 3-furoyl chloride to the solution at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Work up the reaction to isolate the N-acylated amino acid product (e.g., 3-furoyl-L-leucine).
-
-
Intramolecular Cyclization (Friedel-Crafts Acylation):
-
Add the N-acylated product from Step 1 to Eaton's reagent.
-
Heat the mixture (e.g., to 110°C) to catalyze the intramolecular cyclization.
-
Upon completion, carefully quench the reaction and perform an extraction to isolate the dihydrofuro[3,2-c]pyridine-4,7-dione core.
-
-
Reduction:
-
Dissolve the dione product from Step 2 in a suitable solvent.
-
Cool the solution to 0°C and slowly add a reducing agent like NaBH₄.
-
Stir until the reduction is complete.
-
Purify the resulting product to obtain the reduced Furo[3,2-c]pyridine parent compound.
-
-
Derivatization:
-
Dissolve the parent compound from Step 3 in acetonitrile.
-
Add potassium carbonate as a base.
-
Add the desired electrophile (e.g., an alkyl halide) to the mixture.
-
Reflux the reaction until the starting material is consumed.
-
Cool the reaction, filter, and concentrate the solvent. Purify the final derivative using column chromatography.
-
Protocol 3.2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9][10]
Materials:
-
Cancer cell lines (e.g., KYSE70, KYSE150)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Furo[3,2-c]pyridine derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin.
-
Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired density (e.g., 5 × 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Furo[3,2-c]pyridine derivatives in culture medium from the DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of >650 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Laboratory Preparation of Furo[3,2-c]pyridine-4-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[3,2-c]pyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery due to their diverse biological activities. This document provides a detailed protocol for the laboratory-scale synthesis of Furo[3,2-c]pyridine-4-methanol, a key intermediate for the development of novel therapeutic agents. The described methodology is a multi-step synthesis commencing with the construction of the furo[3,2-c]pyridine core, followed by functional group manipulation to yield the target alcohol. This protocol is intended to provide a comprehensive guide for researchers in organic and medicinal chemistry.
Introduction
The furo[3,2-c]pyridine scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including potential antipsychotic activity.[1] The introduction of a methanol group at the 4-position provides a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities. This protocol outlines a plausible and robust synthetic route to this compound, based on established chemical transformations.
Overall Synthetic Strategy
The proposed synthesis of this compound is a two-stage process. The initial stage focuses on the construction of a key intermediate, 4-chlorofuro[3,2-c]pyridine. The second stage involves the conversion of this intermediate to the final product via a cyanation reaction followed by reduction.
Experimental Protocols
Stage 1: Synthesis of 4-Chlorofuro[3,2-c]pyridine
This stage is based on the aromatization of a precursor furopyridone, which can be synthesized from furopropenoic acids.[2]
Protocol 1: Synthesis of 4-Chlorofuro[3,2-c]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place furo[3,2-c]pyridin-4(5H)-one.
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 4 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization: Basify the acidic solution with a dilute aqueous ammonia solution until a precipitate is formed.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent such as hexane to obtain pure 4-chlorofuro[3,2-c]pyridine.[2]
Stage 2: Synthesis of this compound
This stage involves a two-step sequence starting from 4-chlorofuro[3,2-c]pyridine: a nucleophilic substitution to introduce a cyano group, followed by reduction to the methanol.
Protocol 2: Synthesis of Furo[3,2-c]pyridine-4-carbonitrile
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorofuro[3,2-c]pyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Reagent: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of Furo[3,2-c]pyridine-4-carbonitrile to this compound
This reduction can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water.
-
Addition of Substrate: Dissolve Furo[3,2-c]pyridine-4-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature.
-
Work-up: Filter the resulting aluminum salts and wash the filter cake with THF.
-
Isolation and Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Furo[3,2-c]pyridin-4(5H)-one | POCl₃ | 4-Chlorofuro[3,2-c]pyridine | ~90[2] |
| 2 | 4-Chlorofuro[3,2-c]pyridine | NaCN or KCN, DMF | Furo[3,2-c]pyridine-4-carbonitrile | 70-85 (Estimated) |
| 3 | Furo[3,2-c]pyridine-4-carbonitrile | LiAlH₄, THF | This compound | 75-90 (Estimated) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Appearance | White to off-white solid (Predicted) |
| Melting Point | To be determined |
| Solubility | Soluble in methanol, chloroform, and other polar organic solvents (Predicted) |
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for the preparation of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the multi-step synthesis.
Applications in Drug Development
This compound serves as a versatile building block in drug discovery. The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or converted to various esters, ethers, and amines. These transformations allow for the synthesis of a diverse library of compounds for screening against various biological targets. The furo[3,2-c]pyridine core itself is associated with a range of biological activities, and modifications at the 4-position can be used to modulate potency, selectivity, and pharmacokinetic properties.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with care.
-
Sodium cyanide is highly toxic. Use appropriate containment and have a cyanide antidote kit available.
-
Lithium aluminum hydride is a water-reactive and flammable solid. Handle under an inert atmosphere and away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This document provides a proposed synthetic protocol based on established chemical literature. The reactions should be performed by trained chemists in a suitable laboratory setting. The estimated yields are for guidance only and may vary. Optimization of reaction conditions may be necessary to achieve desired results.
References
Application Notes and Protocols: Furo[3,2-c]pyridine-4-methanol in Hedgehog Signaling Pathway Modulation
Note: Direct experimental data on the specific compound Furo[3,2-c]pyridine-4-methanol in the context of Hedgehog signaling pathway modulation is not extensively available in the public domain. However, the closely related furo[3,2-b]pyridine scaffold has been identified as a privileged structure for the development of potent modulators of this pathway.[1][2] This document, therefore, provides application notes and protocols based on the characterization of furo[3,2-b]pyridine derivatives as a representative class of Hedgehog signaling inhibitors. These methodologies are directly applicable to the investigation of novel compounds such as this compound.
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[3] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain forms of pancreatic and lung cancer.[3] Consequently, the Hh pathway, particularly the G-protein coupled receptor Smoothened (SMO), has emerged as a prime target for anticancer drug development.[3] Small molecule inhibitors targeting SMO, such as vismodegib and sonidegib, have been approved for clinical use.[3]
The furo[3,2-b]pyridine core has been identified as a novel scaffold for the development of sub-micromolar modulators of the Hedgehog pathway.[1][2] These compounds offer a promising avenue for the discovery of new therapeutics targeting Hh-driven malignancies. This document outlines the key experimental approaches to characterize the activity of such compounds.
Data Presentation
The inhibitory activity of novel compounds targeting the Hedgehog pathway is typically quantified using cell-based reporter assays. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of different inhibitors.
| Compound Class | Representative Compound | Assay Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Furo[3,2-b]pyridine Derivative | Compound 23a | GLI-dependent reporter gene assay | Shh-LIGHT2 | Sub-micromolar | Vismodegib | 0.003 |
| Known SMO Antagonist | Cyclopamine | GLI-luciferase reporter assay | TM3Hh12 | 0.046 | - | - |
| Known GLI Antagonist | GANT61 | GLI-luciferase reporter assay | HEK293T | 5 | - | - |
Table 1: Comparative inhibitory activities of a representative furo[3,2-b]pyridine derivative and known Hedgehog pathway inhibitors. The IC50 value for the furo[3,2-b]pyridine derivative is described as "sub-micromolar" based on available literature.[4] IC50 values for reference compounds are provided for comparison.[5]
Experimental Protocols
GLI-Dependent Luciferase Reporter Gene Assay
This assay is the primary method for quantifying the inhibition of the Hedgehog signaling pathway. It relies on a cell line engineered to express luciferase under the control of a Gli-responsive promoter. Inhibition of the pathway leads to a decrease in luciferase expression, which can be measured as a reduction in luminescence.
Materials:
-
Shh-LIGHT2 cells (or other suitable Gli-reporter cell line like NIH3T3 cells stably expressing a Gli-dependent firefly luciferase reporter)[6][7]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Purmorphamine (or another SMO agonist)[4]
-
Test compound (e.g., this compound)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation: After 24 hours, replace the growth medium with DMEM containing 0.5% FBS. Incubate for another 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference inhibitor (e.g., vismodegib) in DMEM with 0.5% FBS.
-
Pathway Activation and Inhibition: Treat the cells with the test compound dilutions in the presence of a fixed concentration of a Smoothened agonist, such as 2 µM purmorphamine, to activate the pathway.[4] Include control wells with DMSO (vehicle control) and purmorphamine alone (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System. The Renilla luciferase serves as an internal control for cell viability and transfection efficiency.[4]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. The percentage of inhibition is calculated relative to the purmorphamine-only treated cells. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Smoothened (SMO) Binding Assay
This assay determines if the test compound directly interacts with the Smoothened receptor. A common method is a competition binding assay using a fluorescently labeled SMO antagonist, such as BODIPY-cyclopamine.
Materials:
-
HEK293T cells
-
Expression vector for tagged human SMO (e.g., mCHERRY-tagged)
-
Transfection reagent
-
Opti-MEM reduced-serum medium
-
BODIPY-cyclopamine
-
Test compound
-
Fluorescence microscope or plate reader
Protocol:
-
Transfection: Transiently transfect HEK293T cells with the SMO expression vector.
-
Incubation: 24 hours post-transfection, incubate the cells in Opti-MEM.
-
Competition Binding: Add BODIPY-cyclopamine (e.g., at a final concentration of 100 nM) to the cells in the presence of increasing concentrations of the unlabeled test compound.[2]
-
Incubation: Incubate for 1 hour.[2]
-
Analysis: Measure the displacement of the fluorescent ligand from the cells using fluorescence microscopy or a plate reader. A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding to SMO.
In Vivo Xenograft Model for Efficacy Studies
To evaluate the anti-tumor efficacy of a Hedgehog pathway inhibitor in a living organism, a xenograft mouse model using a human cancer cell line with an activated Hh pathway (e.g., medulloblastoma or basal cell carcinoma cell lines) is often employed.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Hh-dependent cancer cell line (e.g., Ptch+/- mouse embryonic fibroblasts or human medulloblastoma cell lines)[8]
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue the treatment for a defined period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size.[9]
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed for target engagement and pharmacodynamic effects (e.g., by immunohistochemistry for Ki67 or quantitative PCR for Gli1 expression).[9]
Visualizations
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Hedgehog Pathway Inhibitors as a Therapeutic Option for Uterine Leiomyosarcoma Using the Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common challenges in furopyridine synthesis and solutions
Welcome to the Technical Support Center for Furopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of furopyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Reaction Yield
Q1: I am consistently obtaining low yields in my furopyridine synthesis. What are the common causes and how can I improve the yield?
A1: Low yields in furopyridine synthesis are a common issue and can stem from several factors. Systematically troubleshooting these potential causes can help improve your reaction outcome.
Common Causes for Low Yield:
-
Decomposition of Starting Materials or Products: The furan ring is sensitive to strong acidic conditions and can decompose, leading to lower yields. Similarly, some furopyridine isomers are unstable.
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Over-refluxing or incorrect solvent choice can lead to the formation of side products.
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Inefficient Cyclization: The key ring-forming step is often a critical point where yields can be lost. Incomplete cyclization can result in a mixture of starting materials and the desired product.
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Side Reactions: Competing side reactions, such as polymerization or the formation of undesired isomers, can consume starting materials and reduce the yield of the target furopyridine. For example, in nitration reactions, addition products can be formed alongside the desired nitro-furopyridine.
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low reaction yields.
Solutions and Best Practices:
-
Milder Reaction Conditions: For acid-sensitive substrates, consider using milder cyclization agents like Eaton's reagent (P₂O₅/MeSO₃H) instead of strong acids like sulfuric acid.
-
Three-Component Reactions: These reactions often proceed under milder conditions and can provide good to excellent yields in a single step, reducing the potential for product loss during multi-step syntheses.
-
Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and stop it at the optimal time to prevent product degradation or the formation of side products.
2. Poor Regioselectivity
Q2: My synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?
A2: Achieving high regioselectivity is crucial, especially when synthesizing specific isomers for pharmaceutical applications. The formation of multiple isomers complicates purification and reduces the yield of the desired product.
Common Causes for Poor Regioselectivity:
-
Symmetry of Intermediates: Reactions proceeding through symmetrical or nearly symmetrical intermediates, such as 3,4-pyridynes, can lead to a mixture of products upon nucleophilic attack.
-
Electronic and Steric Effects: The electronic nature and steric hindrance of substituents on the starting materials can influence the position of electrophilic attack or cyclization, but sometimes these effects are not strong enough to favor a single isomer.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the kinetic versus thermodynamic control of the reaction, leading to different isomeric ratios.
Strategies for Controlling Regioselectivity:
-
Directing Groups: The introduction of a directing group on the pyridine or furan ring can effectively control the position of the incoming substituent or the direction of cyclization. For example, halide or sulfamate substituents on a pyridyne precursor can control the regioselectivity of nucleophilic addition.
-
Ligand Control: In transition-metal-catalyzed reactions, the choice of ligand can have a profound impact on the regioselectivity of the outcome.
-
Choice of Synthetic Route: The synthetic strategy itself can dictate the regiochemical outcome. For instance, building the furan ring onto a substituted pyridine allows for the synthesis of specific isomers that might be difficult to obtain by constructing the pyridine ring from a substituted furan.
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Predictive Models: Computational models based on NMR chemical shift values can sometimes predict the most reactive sites on a heterocyclic ring, aiding in the design of regioselective syntheses.
Logical Flow for Addressing Regioselectivity Issues:
Caption: Decision tree for improving regioselectivity.
3. Purification Challenges
Q3: I am having difficulty purifying my furopyridine product. What are the best methods?
A3: Purification of furopyridine derivatives can be challenging due to the presence of closely related isomers, unreacted starting materials, and polar byproducts.
Common Purification Hurdles:
-
Similar Polarity of Isomers: Regioisomers often have very similar polarities, making their separation by standard column chromatography difficult.
-
High Polarity of Products: The nitrogen atom in the pyridine ring can make furopyridines quite polar, leading to tailing on silica gel columns and difficulty in elution.
-
Presence of Baseline Impurities: Highly polar impurities may not move from the baseline in standard solvent systems, contaminating the collected fractions.
Troubleshooting Purification:
| Challenge | Recommended Solution |
| Separation of Isomers | - High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer better resolution than standard column chromatography. - Fractional Recrystallization: If the product is a solid, carefully chosen solvent systems can sometimes allow for the selective crystallization of one isomer. |
| Tailing on Silica Gel | - Add a Modifier to the Eluent: Adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and reduce tailing. - Use an Alternative Stationary Phase: Alumina (basic or neutral) or reverse-phase silica (C18) can be effective alternatives to standard silica gel. |
| Removal of Polar Impurities | - Aqueous Wash: If the product has low water solubility, washing the crude organic extract with a dilute acid solution (e.g., 1M HCl) can remove basic impurities, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove acidic impurities. - Cation-Exchange Chromatography: This technique is particularly useful for removing basic impurities from the reaction mixture. |
| Product is a Stubborn Oil | - Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether) can sometimes induce crystallization or wash away impurities. - Salt Formation: If the furopyridine is basic, it can be converted to a salt (e.g., hydrochloride or sulfate) which is often a stable, crystalline solid that can be purified by recrystallization. |
Key Experimental Protocols
1. Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives
This method offers a straightforward and environmentally friendly approach to synthesizing complex furopyridine derivatives in good yields.
-
Reagents:
-
Aldehyde (2 mmol)
-
Tetronic acid (2 mmol)
-
6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol)
-
Water (10 mL)
-
-
Procedure:
-
A suspension of the aldehyde, tetronic acid, and 6-amino-1,3-dimethylpyrimidine-2,4-dione in water is stirred at 90°C.
-
The reaction is monitored by TLC and typically takes 9-30 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The crystalline powder that forms is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.
-
-
Yields: This method has been reported to produce yields ranging from good to excellent.
Workflow for Three-Component Synthesis:
Caption: Experimental workflow for three-component furopyridine synthesis.
2. Synthesis of Furo[3,2-c]pyridine via Intramolecular Cyclization
This protocol describes the synthesis of a furopyridine core through the cyclization of a furopropenoic acid derivative.
-
Step 1: Synthesis of 3-furoyl-L-leucine
-
Reagents: L-leucine, 3-furoyl chloride, dichloromethane (DCM).
-
Procedure: The Schotten-Baumann acylation reaction is carried out at room temperature.
-
Yield: ~27.5%
-
-
Step 2: Intramolecular Cyclization
-
Reagents: 3-furoyl-L-leucine, Eaton's reagent (P₂O₅/MeSO₃H).
-
Procedure: The reaction mixture is heated to 110°C.
-
Yield: 28.9–40.3%
-
-
Step 3: Reduction
-
Reagents: The product from Step 2, sodium borohydride (NaBH₄).
-
Procedure: The reaction is carried out at 0°C.
-
Yield: 63.5–71.5%
-
Quantitative Data Summary
The following table summarizes reported yields for different furopyridine synthesis methods. Note that yields are highly substrate-dependent and the conditions listed are generalized.
| Furopyridine Isomer | Synthesis Method | Key Reagents | Typical Yield (%) | Reference |
| Furo[2',1':5,6]pyrido[2,3-d]pyrimidines | Three-Component Reaction | Aldehyde, Tetronic Acid, Aminopyrimidine | 80-95% | |
| Furo[2,3-b]pyridines | Metal-free cyclization | Pyridine N-oxides | 50-91% | |
| Furo[3,2-c]pyridines | From 3-alkynyl-4-pyrones | 3-alkynyl-4-pyrones, Ammonium Acetate | 35-84% | |
| 2-arylfuro[3,2-c]pyridines | From aryl(alkynyl)iodonium salts | Aryl(alkynyl)iodonium salts | 40-64% | |
| Furo[3,2-c]pyridines | Intramolecular Cyclization | Eaton's Reagent | 29-40% |
Technical Support Center: Optimization of Reaction Conditions for Furopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of furopyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of furopyridine derivatives.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in furopyridine synthesis can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the purity of your aldehydes, amines, and other reagents. Impurities can interfere with the reaction and generate side products.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and solubility of intermediates. For multicomponent reactions, polar protic solvents like water or ethanol can be effective.[1] Experiment with different solvents to find the optimal medium for your specific substrates.
-
Reaction Temperature: Inadequate or excessive heat can lead to incomplete reactions or decomposition of products. Monitor the internal reaction temperature closely. For the three-component synthesis of furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives, a temperature of 90°C has been shown to be effective.[1]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reaction times for similar syntheses can range from 9 to 30 hours.[1]
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration. Catalyst deactivation can halt the reaction prematurely.
Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some potential reasons and solutions:
-
Side Reactions of Aldehydes: Aldehydes can undergo self-condensation or oxidation. Using fresh, high-purity aldehydes can mitigate this.
-
Instability of the Furan Ring: The furan ring can be unstable under strongly acidic conditions, which can be a limitation when constructing the pyridine ring from a furan precursor.[2] Careful control of pH is crucial in such synthetic strategies.
-
Alternative Reaction Pathways: In multicomponent reactions, intermediates can sometimes react through alternative pathways leading to undesired products. Optimizing the order of reagent addition might favor the desired reaction pathway.
Q3: I am facing difficulties in purifying my furopyridine derivative. What purification strategies are most effective?
A3: Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple functionalities.
-
Recrystallization: This is often the most effective method for purifying solid furopyridine derivatives. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been successfully used for recrystallizing furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives.[1]
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard technique. A gradient of ethyl acetate in hexane is a common eluent system for compounds of moderate polarity.
-
Washing: After filtration, washing the crude product with a suitable solvent can remove unreacted starting materials and soluble impurities. For the aqueous synthesis of furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives, washing with water is an effective step.[1]
Data Presentation: Quantitative Analysis of Reaction Conditions
The following table summarizes the reaction conditions for the synthesis of various furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives via a three-component reaction of an aldehyde, tetronic acid, and 6-amino-1,3-dimethyl-pyrimidine-2,4-dione in aqueous media without a catalyst.[1]
| Entry | Aldehyde (Ar) | Time (h) | Yield (%) |
| 1 | 4-ClC₆H₄ | 10 | 92 |
| 2 | 4-FC₆H₄ | 10 | 94 |
| 3 | 4-BrC₆H₄ | 12 | 90 |
| 4 | 2-ClC₆H₄ | 15 | 88 |
| 5 | 4-CH₃C₆H₄ | 9 | 95 |
| 6 | 4-OCH₃C₆H₄ | 9 | 93 |
| 7 | 3,4-(OCH₃)₂C₆H₃ | 12 | 89 |
| 8 | C₆H₅ | 18 | 85 |
| 9 | 2-Furyl | 30 | 82 |
| 10 | 2-Thienyl | 25 | 86 |
Experimental Protocols
General Procedure for the Three-Component Synthesis of Furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine Derivatives[1]
-
A suspension of the aldehyde (2 mmol), tetronic acid (2 mmol), and 6-amino-1,3-dimethyl-pyrimidine-2,4-dione (2 mmol) in water (10 mL) is prepared in a round-bottom flask.
-
The mixture is stirred at 90°C for the time specified in the table above (typically 9-30 hours).
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After the reaction is complete, the mixture is cooled to room temperature.
-
The crystalline powder that forms is collected by filtration.
-
The collected solid is washed with water.
-
The crude product is then recrystallized from ethanol to yield the pure furopyridine derivative.
Visualizations
Caption: Experimental workflow for the three-component synthesis of furopyridine derivatives.
References
Technical Support Center: Purification of Furo[3,2-c]pyridine-4-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Furo[3,2-c]pyridine-4-methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Column Chromatography
-
Symptom: The desired product, this compound, is contaminated with impurities after purification by column chromatography.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution of the product with impurities. Try a less polar solvent system. A common starting point for pyridine derivatives is a mixture of n-hexane and ethyl acetate.[1] The ratio can be optimized by starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity. |
| Overloading the Column | Too much crude product was loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded relative to the amount of stationary phase. |
| Compound Instability on Silica Gel | Furo[3,2-c]pyridine derivatives can sometimes be unstable.[2] The slightly acidic nature of silica gel may cause degradation. Consider using a different stationary phase, such as neutral alumina. |
| Presence of Acidic Impurities | If the synthesis involves acidic reagents, these may streak on the column. Pre-treat the crude mixture with a mild base wash (e.g., saturated sodium bicarbonate solution) before chromatography. |
Issue 2: Difficulty with Recrystallization
-
Symptom: The compound oils out or fails to crystallize from the chosen solvent system.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The solubility of the compound in the chosen solvent is too high at room temperature, or the solvent is not a good match for inducing crystallization. Experiment with different solvent systems. Common choices for recrystallizing pyridine-containing molecules include ethanol, or solvent pairs like n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate.[3] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the product oiling out instead of forming crystals. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. |
| Supersaturated Solution is Too Concentrated | If the solution is too concentrated, the compound may precipitate out as an amorphous solid or oil. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow to cool slowly. |
| Lack of Nucleation Sites | Crystallization may not initiate if there are no nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Issue 3: Residual Pyridine Solvent in the Final Product
-
Symptom: NMR analysis shows the presence of pyridine, which was used as a solvent or reagent in the preceding synthetic step.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Ineffective Removal During Work-up | Pyridine can be difficult to remove completely by evaporation alone. |
| Acidic Wash | During the aqueous work-up, wash the organic layer with a dilute acidic solution, such as 5% hydrochloric acid or a saturated copper sulfate solution.[4] The pyridine will be protonated to form a water-soluble salt that will partition into the aqueous layer. |
| Co-evaporation | After the work-up, dissolve the crude product in a suitable solvent and co-evaporate with a high-boiling, non-polar solvent like n-hexane or toluene several times to azeotropically remove residual pyridine.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: A combination of techniques is often most effective. A typical purification workflow would be:
-
An initial aqueous work-up, potentially including an acid wash to remove basic impurities or residual pyridine solvent.
-
Purification by column chromatography on silica gel or neutral alumina.
-
Final purification by recrystallization to obtain a highly pure, crystalline solid.
Q2: How can I perform an acid-base extraction to purify this compound?
A2: Since this compound contains a basic pyridine ring, it can be separated from non-basic impurities using acid-base extraction.[5]
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities remain in the organic layer.
-
Separate the aqueous layer and then neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the pure this compound.
-
The precipitated product can then be extracted back into an organic solvent, dried, and concentrated.
Q3: My this compound appears to be degrading during storage. How can I prevent this?
A3: Some furo[3,2-c]pyridine derivatives have been noted to be unstable at room temperature, discoloring over time.[2] For long-term storage, it is advisable to keep the purified compound in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Experimental Protocols
Protocol 1: Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running the starting eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 n-hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 n-hexane:ethyl acetate) to elute the compound.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the compound and a few drops of a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane).
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: A decision-making workflow for the purification and troubleshooting of this compound.
Caption: A standard workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Enhancing the Solubility of Furo[3,2-c]pyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Furo[3,2-c]pyridine compounds during experimental studies.
Frequently Asked Questions (FAQs)
Q1: My Furo[3,2-c]pyridine compound exhibits very low aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Low aqueous solubility is a common challenge for heterocyclic compounds like Furo[3,2-c]pyridines. The primary strategies to enhance solubility can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These approaches alter the solid-state properties of the compound without changing its chemical structure. Key techniques include:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[1]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix at a molecular level can significantly enhance solubility.
-
Co-crystallization: Forming a crystalline solid with a benign co-former molecule can alter the crystal lattice energy and improve solubility.
-
-
Chemical Modifications: These strategies involve altering the molecular structure of the Furo[3,2-c]pyridine core.
-
Salt Formation: If your compound has an ionizable center (like the pyridine nitrogen), forming a salt with a suitable counter-ion is often the most effective first step to dramatically increase solubility.
-
Introduction of Polar Functional Groups: Strategically adding polar groups (e.g., morpholine, hydroxyl, or amino groups) to the Furo[3,2-c]pyridine scaffold can increase its hydrophilicity.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the more soluble ionized form is a straightforward approach.
-
Q2: How do I know which solubility enhancement strategy is best for my specific Furo[3,2-c]pyridine derivative?
A2: The optimal strategy depends on the physicochemical properties of your compound. A logical approach to selection is as follows:
-
Characterize Your Compound: Determine its pKa, LogP, melting point, and solid-state properties (crystalline vs. amorphous).
-
Assess Ionization Potential: The pyridine nitrogen in the Furo[3,2-c]pyridine core provides a basic center. If your compound is sufficiently basic, pH adjustment and salt formation are high-priority strategies.
-
Consider the Molecular Structure: If the compound is neutral or weakly basic, or if salt formation is unsuccessful, consider co-crystallization or the formation of solid dispersions.
-
Evaluate for Chemical Modification: If formulation approaches are insufficient, medicinal chemistry efforts to introduce polar moieties can be explored, although this creates a new chemical entity.
Below is a decision-making workflow to guide your selection process.
Q3: Is there any quantitative data on how these methods affect the solubility of Furo[3,2-c]pyridine-like compounds?
A3: While specific data for Furo[3,2-c]pyridines is limited in publicly available literature, studies on the closely related thieno[2,3-b]pyridine scaffold provide valuable insights. Chemical modification, for instance, has been shown to produce a dramatic increase in aqueous solubility.
| Compound Scaffold | Modification | Initial Solubility (µg/mL) | Modified Solubility (mg/mL) | Fold Increase |
| Thieno[2,3-b]pyridine | Introduction of a morpholine moiety | 1.2 | 1.3 | ~1000x |
Table 1: Example of Solubility Enhancement through Chemical Modification for a Thienopyridine Analog. Data sourced from a study on thieno[2,3-b]pyridine anticancer agents.[2]
This demonstrates that strategic chemical changes can overcome significant solubility limitations. Formulation strategies, such as encapsulation in a polymer matrix, have also been shown to enhance the apparent solubility of these compounds into the mg/mL range.[2]
Troubleshooting Guides
Issue 1: I attempted salt formation with my Furo[3,2-c]pyridine, but the resulting material is not crystalline or shows no solubility improvement.
-
Possible Cause 1: Incorrect pKa difference. For successful salt formation, a general rule of thumb is a pKa difference (ΔpKa) of at least 2-3 units between the basic compound and the acidic counter-ion.
-
Solution: Ensure you have an accurate pKa value for your Furo[3,2-c]pyridine derivative. Screen a wider range of counter-ions with varying pKa values.
-
-
Possible Cause 2: Unsuitable solvent system. The choice of solvent is critical for crystallization.
-
Solution: Experiment with a variety of solvents with different polarities and abilities to solubilize both the free base and the salt. Anti-solvent addition or solvent evaporation techniques can be employed to induce crystallization.
-
-
Possible Cause 3: Formation of an amorphous solid or oil. This can happen if the salt does not readily crystallize under the chosen conditions.
-
Solution: Try slurry experiments at different temperatures to encourage conversion to a crystalline form. Seeding with a small amount of crystalline material, if available, can also be effective.
-
Issue 2: My solid dispersion formulation shows initial solubility enhancement, but the compound quickly precipitates out of solution.
-
Possible Cause 1: Drug crystallization from a supersaturated solution. This is a common issue where the amorphous drug in the dispersion converts to its more stable, less soluble crystalline form upon contact with the aqueous medium.
-
Solution: Incorporate a precipitation inhibitor into your formulation. Polymers such as HPMC or PVP can help maintain the supersaturated state for a longer duration.
-
-
Possible Cause 2: Insufficient drug-polymer interaction. The stability of the amorphous dispersion relies on strong interactions between the drug and the carrier.
-
Solution: Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find a carrier that has good miscibility and strong hydrogen bonding potential with your Furo[3,2-c]pyridine compound.
-
Detailed Experimental Protocols
Protocol 1: Screening for Suitable Salt Forms
This protocol outlines a rational, small-scale approach to screen for crystalline salts of a basic Furo[3,2-c]pyridine compound.
Materials:
-
Furo[3,2-c]pyridine derivative (API)
-
A selection of pharmaceutically acceptable acidic counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid, citric acid) as 1M stock solutions.
-
A variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof).
-
Small glass vials (2-4 mL) with caps.
-
Stir plate and magnetic stir bars.
-
Filtration apparatus.
-
Analytical equipment: Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC).
Methodology:
-
Solubility Assessment of API: Determine the approximate solubility of the Furo[3,2-c]pyridine free base in the selected solvents.
-
Reaction Setup:
-
In separate vials, dissolve a known amount of the API (e.g., 20-50 mg) in a minimal amount of a suitable solvent.
-
Add a stoichiometric amount (1:1 molar ratio) of the acidic counter-ion stock solution to each vial.
-
If immediate precipitation occurs, cap the vial and proceed to analysis.
-
If no precipitate forms, cap the vials and stir at room temperature for 24 hours.
-
-
Inducing Crystallization: If no solid has formed after 24 hours, attempt the following:
-
Slow Evaporation: Uncap the vial slightly and allow the solvent to evaporate slowly in a fume hood.
-
Anti-Solvent Addition: Add a solvent in which the salt is likely to be insoluble (an anti-solvent) dropwise until turbidity is observed, then allow it to stand.
-
Cooling: Place the vials at 4°C.
-
-
Isolation and Analysis:
-
Isolate any resulting solids by filtration and wash with a small amount of the crystallization solvent.
-
Dry the solids under vacuum.
-
Analyze the solids by PXRD to confirm the formation of a new crystalline phase, distinct from the free base. Further characterization by DSC can confirm salt formation and assess thermal properties.
-
Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation
This protocol describes the lab-scale preparation of a solid dispersion to enhance the solubility of a Furo[3,2-c]pyridine compound.
Materials:
-
Furo[3,2-c]pyridine derivative (API)
-
Hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
-
A volatile common solvent that dissolves both the API and the polymer (e.g., methanol, ethanol, acetone, dichloromethane).
-
Round-bottom flask.
-
Rotary evaporator.
-
Vacuum oven.
-
Mortar and pestle, sieve.
Methodology:
-
Preparation of Solution:
-
Prepare solutions of API and polymer at different weight ratios (e.g., 1:1, 1:3, 1:5 API:polymer).
-
Completely dissolve the accurately weighed API and polymer in the chosen common solvent in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.
-
-
Drying:
-
Scrape the solid material from the flask.
-
Place the material in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Post-processing:
-
Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
-
Characterization:
-
Analyze the resulting powder using PXRD to confirm an amorphous state (absence of sharp peaks corresponding to the crystalline API).
-
Perform dissolution studies to compare the solubility and dissolution rate of the solid dispersion to the physical mixture and the pure API.
-
References
Stability issues of Furo[3,2-c]pyridine-4-methanol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Furo[3,2-c]pyridine-4-methanol in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a cool, dry, and dark place.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture. The recommended storage temperature is typically indicated on the product label, but refrigerated conditions (2-8 °C) are generally preferred for long-term stability.
Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?
A2: A change in color often indicates chemical degradation. This can be caused by exposure to light, air (oxidation), or incompatible solvents. Furopyridine derivatives can be sensitive to environmental conditions. It is crucial to handle the compound under controlled conditions and use freshly prepared solutions for experiments.
Q3: My compound is showing poor solubility in my desired solvent. What can I do?
A3: To address solubility issues, consider the following:
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Solvent Selection: Test a range of solvents with varying polarities. While aqueous solutions are often required for biological assays, initial stock solutions are typically prepared in organic solvents like DMSO, DMF, or ethanol.
-
pH Adjustment: The pyridine moiety in the structure means that the compound's solubility is likely pH-dependent. For aqueous solutions, careful adjustment of the pH might enhance solubility.
-
Co-solvents: Using a co-solvent system can improve solubility. For example, a small percentage of DMSO or ethanol can be added to an aqueous buffer.
-
Sonication: Gentle sonication can help to dissolve the compound.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented, based on the furan and pyridine rings, potential degradation mechanisms include:
-
Oxidation: The furan ring can be susceptible to oxidation, especially when exposed to air and light.
-
Hydrolysis: The ether linkage in the furan ring and the overall structure could be sensitive to hydrolysis under strongly acidic or basic conditions.
-
Photodegradation: Exposure to UV or even ambient light can lead to the decomposition of heterocyclic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C. Perform a purity check of the stock solution using HPLC or LC-MS. |
| Precipitate formation in the solution upon storage | Poor solubility or compound degradation leading to insoluble byproducts. | Filter the solution before use. Re-evaluate the solvent system and concentration. Consider preparing a more dilute stock solution. |
| Appearance of new peaks in HPLC or LC-MS analysis | Compound degradation. | Analyze the degradation products to understand the decomposition pathway. Adjust storage and handling conditions (e.g., use de-gassed solvents, protect from light). |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data would be presented.
Table 1: Stability of this compound (1 mg/mL) in Various Solvents at Room Temperature (25°C)
| Solvent | Purity after 24 hours (%) | Purity after 72 hours (%) | Appearance |
| DMSO | 99.5 | 98.8 | Colorless |
| Ethanol | 98.2 | 96.5 | Colorless |
| Acetonitrile | 99.1 | 98.0 | Colorless |
| PBS (pH 7.4) | 95.3 | 88.1 | Slight yellow tint |
| 0.1 N HCl | 85.6 | 72.3 | Yellow |
| 0.1 N NaOH | 90.1 | 81.5 | Pale yellow |
Table 2: Effect of Temperature on the Stability of this compound in PBS (pH 7.4)
| Temperature | Purity after 24 hours (%) |
| 4°C | 98.9 |
| 25°C | 95.3 |
| 37°C | 91.2 |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex briefly and sonicate in a water bath for 5-10 minutes until the compound is completely dissolved.
-
Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound.[2][3]
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Divide the solution into multiple vials for analysis at different time points.
-
Store the vials under the desired conditions (e.g., different temperatures, light exposure).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
At each time point, inject a sample onto the HPLC system.
-
Record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
Technical Support Center: Troubleshooting Low Bioactivity in Furopyridine Derivatives
Welcome to the technical support center for researchers working with novel furopyridine derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to low bioactivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: My novel furopyridine derivative shows high potency in a biochemical kinase assay but has low activity in a cell-based assay. What are the potential reasons for this discrepancy?
There are several common reasons why a compound may be potent in a biochemical assay but show reduced or no activity in a cellular context. These can be broadly categorized into issues with the compound itself, the cells, or the assay conditions.
-
Compound-Related Issues:
-
Poor Cell Permeability: The furopyridine derivative may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound could be actively pumped out of the cell by efflux pumps, such as P-glycoprotein (P-gp), preventing it from reaching a sufficient intracellular concentration.
-
Intracellular Metabolism: The compound may be rapidly metabolized into an inactive form by intracellular enzymes.[1]
-
Poor Aqueous Solubility: Low solubility of the compound in cell culture media can lead to precipitation and a lower effective concentration.[2]
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture serum, reducing the free concentration available to interact with the target.
-
-
Cell-Related Issues:
-
Cell Health and Viability: The cells used in the assay may not be healthy, which can affect their response to the compound. It is crucial to ensure cells are not over-confluent and are regularly checked for viability.[3]
-
Cell Line Specificity: The target kinase may not be expressed at a high enough level in the chosen cell line, or the signaling pathway may not be active.[3]
-
Passage Number: Using cells with a high passage number can lead to genetic drift and altered cellular responses.[4]
-
-
Assay-Related Issues:
-
Incorrect Assay Endpoint: The chosen readout may not accurately reflect the activity of the target kinase in the cellular context.
-
Sub-optimal Assay Conditions: Factors like incubation time, compound concentration range, and cell seeding density can significantly impact the results.[3]
-
Q2: How can I systematically troubleshoot the low cellular activity of my furopyridine derivative?
A stepwise approach is recommended to identify the root cause of low cellular activity. The following workflow can guide your troubleshooting efforts:
Caption: A stepwise workflow for troubleshooting low cellular bioactivity.
Q3: My furopyridine derivative has poor solubility. How can I improve its solubility for in vitro assays?
Poor aqueous solubility is a common issue that can lead to artificially low bioactivity.[2] Here are some strategies to address this:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. However, the final concentration in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins or surfactants can improve bioavailability.
-
Salt Formation: If your furopyridine derivative has a suitable functional group (e.g., a basic nitrogen), forming a salt can significantly enhance its aqueous solubility.
-
Structural Modification: In the long term, medicinal chemistry efforts can be directed towards synthesizing analogs with improved physicochemical properties.
Table 1: Common Solvents and Their Recommended Final Assay Concentrations
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | < 0.5% | Can be toxic to some cell lines at higher concentrations. |
| Ethanol | < 1% | Can have biological effects on its own. |
| Methanol | < 0.5% | Generally more toxic than ethanol. |
Q4: How can I determine if my furopyridine derivative is engaging its target kinase within the cell?
Confirming target engagement is a critical step to ensure that the observed cellular phenotype is due to the intended mechanism of action.[5][6][7] Several assays can be used to measure this:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to its target protein in real-time.[8]
-
Western Blotting: You can measure the phosphorylation status of a known downstream substrate of your target kinase. A decrease in phosphorylation in the presence of your compound suggests target engagement.[5]
-
In-Cell Westerns: This is a quantitative immunofluorescence-based method performed in microplates, offering higher throughput than traditional Western blotting.[9]
Caption: A simplified signaling pathway illustrating target engagement.
Troubleshooting Guides
Guide 1: Low Signal or High Background in Cell-Based Assays
High background or a low signal-to-noise ratio can mask the true activity of your compound.
Table 2: Troubleshooting Low Signal-to-Noise Ratio
| Issue | Possible Cause | Suggested Solution |
| High Background | Autofluorescence from compound or media components (e.g., phenol red, FBS).[10] | - Use phenol red-free media. - Reduce serum concentration during the assay. - Measure fluorescence from the bottom of the plate.[10] |
| Insufficient blocking in antibody-based assays.[9] | - Optimize blocking buffer and incubation time.[9] | |
| Reagent precipitation.[3] | - Ensure all reagents are fully dissolved and mixed properly. | |
| Low Signal | Low target expression in the chosen cell line. | - Confirm target expression via Western blot or qPCR. - Use a cell line with higher target expression. |
| Sub-optimal antibody concentration. | - Titrate primary and secondary antibodies to find the optimal concentration. | |
| Incorrect plate reader settings (e.g., focal height, gain).[10] | - Optimize reader settings for your specific assay plate and reagents.[10] | |
| Low cell seeding density.[3] | - Perform a cell titration experiment to determine the optimal seeding density.[3] |
Experimental Protocols
Protocol 1: General Kinase-Glo® Luminescence Kinase Assay
This protocol is adapted for determining the in vitro potency (IC50) of furopyridine derivatives against a target kinase.
Materials:
-
Kinase-Glo® Reagent (Promega)
-
Target Kinase
-
Substrate
-
ATP
-
Kinase Buffer
-
Furopyridine derivative stock solution (in 100% DMSO)
-
White, opaque 96-well or 384-well plates
Methodology:
-
Compound Preparation: Prepare a serial dilution of the furopyridine derivative in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kinase Reaction:
-
Add 5 µL of the compound dilution to the wells.
-
Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction.
-
Include "no kinase" and "vehicle control" (DMSO) wells.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 15 µL of the Kinase-Glo® reagent to each well.
-
Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the cytotoxicity of furopyridine derivatives.
Materials:
-
Adherent cells in culture
-
Complete growth medium
-
Furopyridine derivative stock solution (in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Clear 96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[3]
-
Compound Treatment:
-
Prepare serial dilutions of the furopyridine derivative in complete growth medium.
-
Remove the old media from the cells and replace it with 100 µL of the compound-containing media.
-
Include a vehicle control (DMSO) and a "no cells" blank control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the media.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the blank control absorbance from all other readings. Calculate the percent viability relative to the vehicle control. Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. Nanomedicine Innovations Transforming Oncology Drug Delivery and Bioavailability [newswire.ca]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 5. Target Engagement Assay Services [conceptlifesciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. bitesizebio.com [bitesizebio.com]
Catalyst Selection for Efficient Furopyridine Synthesis: A Technical Support Center
Welcome to the technical support center for the synthesis of furopyridines, a critical scaffold in medicinal chemistry and drug development. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for furopyridine synthesis?
A1: Palladium-based catalysts are frequently employed for the synthesis of furopyridines, particularly in one-pot procedures involving Sonogashira couplings followed by heteroannulations.[1] Gold-catalyzed cascade cyclizations of diynamides also represent a viable and efficient method.[2] Additionally, some furopyridine derivatives can be synthesized without a catalyst in aqueous media, offering a more environmentally friendly approach.[3][4]
Q2: My reaction yield is low. What are the first troubleshooting steps I should take?
A2: Low yields can stem from several factors. First, re-evaluate your choice of catalyst, solvent, and base, as these are critical parameters. For palladium-catalyzed reactions, ensure the catalyst is active and consider screening different ligands. The choice of oxidant in palladium-catalyzed reactions is also crucial and can significantly impact the yield.[5] Additionally, verify the purity of your starting materials and ensure anhydrous conditions if your reaction is moisture-sensitive.
Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A3: Side product formation often indicates non-optimal reaction conditions. Adjusting the reaction temperature can be a key factor in controlling selectivity. Screening different solvents may also help, as solvent polarity can influence the reaction pathway. For palladium-catalyzed reactions, the choice of ligand can significantly enhance selectivity by stabilizing the catalytic species and directing the reaction towards the desired product.
Q4: Can furopyridine synthesis be performed under catalyst-free conditions?
A4: Yes, certain furopyridine derivatives can be synthesized via three-component reactions in aqueous media without a catalyst.[3][4] This approach offers advantages such as higher yields in some cases, lower costs, reduced environmental impact, and a more convenient procedure.[3][4] Another catalyst-free method involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol at room temperature.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Incorrect Reaction Temperature3. Inappropriate Solvent or Base4. Impure Starting Materials | 1. Use fresh catalyst or a different catalyst system (see Table 1).2. Optimize the reaction temperature by screening a range of temperatures.3. Screen different solvents and bases to find the optimal combination.[5]4. Purify starting materials before use. |
| Formation of Multiple Products | 1. Reaction Temperature is too High2. Incorrect Stoichiometry3. Unsuitable Catalyst or Ligand | 1. Lower the reaction temperature.2. Carefully check the molar ratios of your reactants.3. For palladium-catalyzed reactions, screen different phosphine ligands to improve selectivity. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent.2. Formation of emulsions during workup. | 1. Choose a solvent from which the product is likely to precipitate upon cooling or can be easily extracted.2. Try different solvent systems for extraction or use brine to break up emulsions. |
| Inconsistent Results | 1. Reaction is sensitive to air or moisture.2. Variability in reagent quality. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2. Use reagents from a reliable source and of consistent purity. |
Catalyst and Condition Optimization Data
The selection of catalyst, solvent, base, and oxidant is critical for the successful synthesis of functionalized furans, a key step in some furopyridine syntheses. The following table summarizes the optimization of a palladium-catalyzed one-pot synthesis.
Table 1: Optimization of Palladium-Catalyzed Furan Synthesis [5]
| Entry | Catalyst | Solvent | Base | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 2 | 94 |
| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 6 | 80 |
| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 6 | 63 |
| 4 | PdCl₂(CH₃CN)₂ | DMF | K₂CO₃ | CuCl₂ | 80 | 2 | 85 |
| 5 | PdCl₂(CH₃CN)₂ | Dioxane | K₃PO₄ | CuCl₂ | 80 | 2 | 88 |
| 6 | PdCl₂(CH₃CN)₂ | Dioxane | Cs₂CO₃ | CuCl₂ | 80 | 2 | 91 |
| 7 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | O₂ | 80 | 2 | 75 |
Data extracted from a study on the synthesis of functionalized furans, which are precursors for certain furopyridine syntheses.
Experimental Protocols
Protocol 1: Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans[5]
This protocol describes the optimized conditions for the synthesis of functionalized furans, which can be precursors to furopyridines.
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add the 1,3-dicarbonyl compound (1 mmol) and the alkenyl bromide (1 mmol).
-
Add 4 mL of dioxane as the solvent.
-
Add K₂CO₃ (2 mmol) as the base.
-
Add PdCl₂(CH₃CN)₂ (0.03 mmol) as the catalyst.
-
Add CuCl₂ (2 mmol) as the oxidant.
-
Stir the mixture vigorously at 80 °C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst-Free Synthesis of Furopyridine Derivatives in Aqueous Media[4]
This protocol provides a general procedure for the synthesis of 1,3-dimethyl-5-aryl-8a-hydroxy-5,9,5a-trihydro-7-oxa-furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-triones.
-
Prepare a suspension of 6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol), the desired aldehyde (2 mmol), and tetronic acid (2 mmol) in 10 mL of water.
-
Stir the suspension at 90 °C for 9–30 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the crystalline powder that forms by filtration.
-
Wash the collected solid with water.
-
Recrystallize the product from ethanol to obtain the pure furopyridine derivative.
Visualized Workflows
References
Refinement of protocols for studying Furo[3,2-c]pyridine-4-methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental protocols involving Furo[3,2-c]pyridine-4-methanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and summarized data to facilitate the effective use of this compound in research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of this compound.
Synthesis & Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Incomplete reaction; Suboptimal reaction temperature; Inactive catalyst (if using a cross-coupling method); Poor quality of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. Optimize the reaction temperature; for instance, in a Sonogashira coupling, temperatures around 70°C in DMF are often effective[1]. Ensure the palladium catalyst is active and use fresh catalyst if necessary. Purify starting materials before use. |
| Formation of significant side products or "tarring" | Decomposition of starting materials or product under acidic or high-temperature conditions; Oxygen sensitivity of the reaction. | For acid-catalyzed reactions like the Pictet-Spengler, carefully control the acid concentration and temperature[2]. Consider using milder acidic conditions or a Lewis acid catalyst[3][4]. For palladium-catalyzed reactions, thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst[5]. |
| Difficulty in purifying the final compound | Co-elution with impurities during column chromatography; Instability of the compound on silica gel. | Optimize the solvent system for column chromatography; a gradient of ethyl acetate in hexanes is a common starting point. If the compound is unstable on silica, consider using a different stationary phase like alumina or a flash chromatography system with a shorter residence time. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Inconsistent reaction outcomes | Variability in reagent quality or reaction setup. | Use reagents from a reliable source and ensure they are properly stored. Maintain consistent reaction conditions (temperature, stirring speed, atmosphere) across all experiments. |
Biological Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in aqueous assay buffers | The compound may have low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the assay results. Sonication may aid in dissolving the compound. |
| Inconsistent results in kinase inhibition assays | Compound precipitation in the assay well; Instability of the compound in the assay buffer over time; Variability in ATP concentration. | Visually inspect the assay plates for any signs of precipitation. Determine the kinetic solubility of the compound in the assay buffer. Perform time-course experiments to check for compound stability. Ensure the ATP concentration is consistent and appropriate for the specific kinase being assayed. |
| High background signal in cell-based assays | Intrinsic fluorescence of the compound; Cytotoxicity of the compound at the tested concentrations. | Measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay to check for interference. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of the compound for the cell line being used. |
Frequently Asked Questions (FAQs)
Synthesis and Handling
-
Q1: What is a common synthetic route for this compound? A1: A plausible synthetic approach involves a Sonogashira coupling of a protected propargylic alcohol with 4-hydroxy-3-iodopyridine, followed by a base-induced 5-endo-dig cyclization to form the furo[3,2-c]pyridine core. The protecting group on the alcohol can then be removed to yield this compound.[1]
-
Q2: What are the recommended storage conditions for this compound? A2: While specific stability data for this compound is not readily available, similar heterocyclic compounds are best stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, keeping it at -20°C is advisable.
-
Q3: How can I confirm the identity and purity of my synthesized this compound? A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the compound.
Biological Applications
-
Q4: What are the potential biological targets of this compound? A4: The furo[3,2-b]pyridine scaffold has been identified as a privileged structure for potent and selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway.[6][7] Therefore, this compound could potentially target these pathways.
-
Q5: How should I prepare this compound for in vitro assays? A5: It is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in the appropriate assay buffer to the desired final concentrations.
Experimental Protocols
1. Synthesis of this compound via Sonogashira Coupling and Cyclization (Hypothetical Protocol)
This protocol is adapted from a general method for the synthesis of furo[3,2-c]pyridine derivatives and has not been specifically reported for this compound.[1]
-
Sonogashira Coupling: To a solution of 4-hydroxy-3-iodopyridine (1.0 eq) and a suitable protected propargyl alcohol (e.g., 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran) (1.2 eq) in DMF, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and diisopropylamine (3.0 eq).
-
Stir the reaction mixture at 70°C under an inert atmosphere until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature and add a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Cyclization and Deprotection: Dissolve the crude product in a suitable solvent like THF and add a base such as potassium tert-butoxide (t-BuOK) to induce cyclization.
-
Follow the cyclization with an acidic workup (e.g., with HCl) to remove the protecting group.
-
Purify the crude this compound by column chromatography on silica gel.
2. In Vitro Kinase Inhibition Assay
This is a general protocol and should be optimized for the specific kinase of interest.
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction and measure the amount of phosphorylated substrate, often using a fluorescence-based detection method.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Data Presentation
The following tables contain representative data for illustrative purposes, as specific quantitative data for this compound is not available in the searched literature. The data is based on findings for related furo[3,2-b]pyridine kinase inhibitors.
Table 1: Kinase Inhibition Profile of a Representative Furo[3,2-b]pyridine Compound
| Kinase | IC₅₀ (nM) |
| CLK1 | 15 |
| CLK2 | 25 |
| CLK4 | 40 |
| DYRK1A | >10,000 |
| GSK3β | >10,000 |
Table 2: Physicochemical Properties of Furo[3,2-c]pyridine
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO | [8] |
| Molecular Weight | 119.12 g/mol | [8] |
| XLogP3 | 1.3 | [8] |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and biological evaluation of this compound.
Caption: The Hedgehog signaling pathway and the potential point of inhibition by Furo[3,2-c]pyridine derivatives.[9][10]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Furo[3,2-c]pyridine-4-methanol Scaffolds: A Comparative Analysis Against Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the furo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of potent and selective therapeutic agents. This guide provides an objective comparison of the performance of furo[3,2-c]pyridine-based inhibitors against other established kinase inhibitors, supported by experimental data. While specific data for Furo[3,2-c]pyridine-4-methanol is not extensively available in the public domain, this comparison will utilize data from its close structural analog, OSI-296, a potent inhibitor of c-MET and RON kinases, to provide a relevant and insightful analysis.
Comparative Inhibitory Activity
The inhibitory potential of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of a Furo[3,2-c]pyridine derivative (OSI-296) against its primary targets, c-MET and RON, in comparison to other well-known kinase inhibitors. Data for inhibitors targeting other kinase families, such as CLK and HIPK, where furo[3,2-c]pyridine scaffolds have also shown potential, are included for a broader perspective.
Table 1: Comparison of Inhibitory Activity (IC50) against c-MET Kinase
| Compound | Scaffold Type | c-MET IC50 (nM) | Reference |
| OSI-296 | Furo[3,2-c]pyridine | 42 (cellular) | [1] |
| Crizotinib | Aminopyridine | 4 | [2] |
| Cabozantinib | Quinoline | 1.3 | [3] |
| Capmatinib | Imidazopyrazine | 0.8 | [4] |
| Savolitinib | Pyrazolopyrimidine | 5 | [3] |
| Sunitinib | Indolinone | 37 | [5] |
| Imatinib | Phenylaminopyrimidine | >10,000 | [6] |
Table 2: Comparison of Inhibitory Activity (IC50) against RON Kinase
| Compound | Scaffold Type | RON IC50 (nM) | Reference |
| OSI-296 | Furo[3,2-c]pyridine | 200 (cellular) | [1] |
| BMS-777607 | Pyrrolo-pyridine | 1.8 | [7] |
| ZB-60 | Not specified | 56 | [8] |
| Sunitinib | Indolinone | 60 | [9] |
| Dasatinib | Aminothiazole | 1.1 | [7] |
Table 3: Inhibitory Activity (IC50) of Selective CLK Inhibitors
| Compound | Scaffold Type | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK4 IC50 (nM) | Reference |
| TG003 | Aminopyrimidine | 20 | 200 | 15 | [10] |
| KH-CB19 | Not specified | 19.7 | - | - | [10] |
| ML167 | Not specified | - | - | 136 | [10] |
| DB18 | Quinazoline | 10-30 | 10-30 | 10-30 | [11] |
Table 4: Inhibitory Activity (IC50) of a Selective HIPK2 Inhibitor
| Compound | Scaffold Type | HIPK2 IC50 (nM) | Reference |
| BT174 | Not specified | 2.9 | [12][13] |
Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of their inhibitors and predicting potential therapeutic effects and side effects.
Caption: The c-MET signaling pathway, activated by HGF, leads to cell proliferation, survival, and migration.
References
- 1. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MET Inhibitor in Advanced Solid Tumors With c-MET Gene Aberration | Clinical Research Trial Listing [centerwatch.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are HIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Frontiers | Biology and pharmacological inhibition of homeodomain-interacting protein kinases [frontiersin.org]
- 12. oncotarget.com [oncotarget.com]
- 13. licorbio.com [licorbio.com]
Unraveling the Cytotoxic Potential of Furopyridine Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diverse structural landscape of furopyridine isomers presents a compelling area of investigation in the quest for novel anticancer agents. These heterocyclic compounds have demonstrated significant cytotoxic effects across a range of cancer cell lines, though their potency and mechanisms of action can vary substantially between different isomeric forms. This guide provides an objective comparison of the cytotoxic profiles of several furopyridine isomers, supported by experimental data, to aid researchers in navigating this promising class of molecules.
Comparative Cytotoxicity of Furopyridine Isomers
The in vitro cytotoxic activity of various furopyridine isomers has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. These values serve as a quantitative measure of a compound's cytotoxic potency.
| Isomer Class | Compound ID | Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Reference |
| Furo[2,3-b]pyridine | Compound 14¹ | HCT-116 | Colon Carcinoma | 31.3 | - | [1][2] |
| MCF-7 | Breast Adenocarcinoma | 19.3 | - | [1][2] | ||
| HepG2 | Hepatocellular Carcinoma | 44.8 | - | [1][2] | ||
| A549 | Lung Carcinoma | 36.8 | - | [1][2] | ||
| Furo[3,2-c]pyridone | Compound 4c² | KYSE70 | Esophageal Squamous Cell Carcinoma | 1.329 (48h) | - | [3] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 0.655 (48h) | - | [3] | ||
| Furo[2,3-b]pyridine-2-carboxamide | Compound 17d³ | MDA-MB-435 | Melanoma | - | 0.023 | [4] |
| MDA-MB-468 | Breast Cancer | - | 0.046 | [4] |
¹Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate.[1][2] ²A novel furanopyridinone derivative.[3] ³A 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide derivative with a furo[2,3-b]pyridine core structure.[4]
Experimental Protocols
The cytotoxic activities of the highlighted furopyridine isomers were predominantly assessed using the MTT assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol
1. Cell Seeding:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549, KYSE70, KYSE150) are harvested and seeded into 96-well microplates at a specific density (typically 5 x 10⁴ cells/well).
-
The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The furopyridine isomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
A range of concentrations of the test compounds are prepared by serial dilution.
-
The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the furopyridine isomers. Control wells containing medium with DMSO and untreated cells are also included.
-
The plates are incubated for a specified period, typically 24 to 48 hours.
3. MTT Addition and Incubation:
-
Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
4. Formazan Solubilization and Absorbance Measurement:
-
A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of furopyridine isomers are often attributed to their interaction with key cellular signaling pathways that regulate cell cycle progression and proliferation. Two prominent targets that have been identified are Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR).
CDK2 Inhibition Pathway
Certain furo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of CDK2.[1][2][5] CDK2 is a key enzyme that, in complex with cyclin partners, drives the cell through the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Caption: Furopyridine inhibition of the CDK2 pathway, leading to cell cycle arrest.
EGFR Signaling Pathway Inhibition
Furo[3,2-c]pyridone derivatives have been suggested to exert their cytotoxic effects through the inhibition of the EGFR signaling pathway.[3] EGFR is a transmembrane receptor that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis. By blocking EGFR, these furopyridine isomers can effectively halt these pro-cancerous signals.
Caption: Inhibition of the EGFR signaling pathway by furopyridine isomers.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of furopyridine isomers is a multi-step process that begins with the synthesis of the compounds and culminates in the determination of their cytotoxic potency.
Caption: General experimental workflow for assessing furopyridine cytotoxicity.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Furo[3,2-c]pyridines: A Comparative Analysis of Key Mechanisms of Action
For Immediate Release
[City, State] – [Date] – While the precise mechanism of action for Furo[3,2-c]pyridine-4-methanol remains to be fully elucidated, extensive research into the broader furo[3,2-c]pyridine and furo[3,2-b]pyridine scaffolds has revealed significant therapeutic potential through the modulation of several key signaling pathways. This guide provides a comparative analysis of these established mechanisms, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape and the promising future of this heterocyclic compound class.
The furopyridine core structure has demonstrated notable activity as an inhibitor of cdc-like kinases (CLKs), a modulator of the Hedgehog signaling pathway, and an inhibitor of Janus kinase 2 (JAK2). Furthermore, derivatives of the furo[3,2-c]pyridine class have shown potential as antipsychotic agents and as cytotoxic compounds in oncology. This guide will delve into the experimental data supporting these mechanisms and compare their performance with existing therapeutic alternatives.
Comparative Analysis of Furo[3,2-b]pyridine as a CLK Inhibitor
Furo[3,2-b]pyridine derivatives have emerged as potent and selective inhibitors of cdc-like kinases (CLKs), a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| Furo[3,2-b]pyridine Derivative 1 | CLK1 | 15 | High selectivity over other kinases | [1] |
| Furo[3,2-b]pyridine Derivative 2 | CLK2 | 25 | Potent and selective | [1] |
| TG-003 | CLK1/4 | 20/15 | Known CLK inhibitor | |
| SM08502 | CLK inhibitor | In clinical trials | First-in-class CLK inhibitor | [2] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CLK1, CLK2)
-
Kinase substrate (e.g., a generic peptide or a specific protein)
-
ATP (Adenosine triphosphate)
-
Test compound (Furo[3,2-b]pyridine derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Furo[3,2-b]pyridine as a Modulator of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of several cancers. Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway.[1]
| Compound ID | Target | Activity | EC50/IC50 (µM) | Reference |
| Furo[3,2-b]pyridine Derivative 3 | Smoothened (SMO) | Antagonist | 0.5 | [1] |
| Vismodegib (GDC-0449) | SMO | Antagonist | 0.003 | Approved Drug |
| Sonidegib (LDE225) | SMO | Antagonist | 0.001 | Approved Drug |
Experimental Protocol: GLI-Luciferase Reporter Assay
Objective: To measure the activity of the Hedgehog signaling pathway by quantifying the expression of a Gli-responsive luciferase reporter gene.
Materials:
-
Cells stably expressing a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells)
-
Hh pathway agonist (e.g., SAG or Purmorphamine)
-
Test compound (Furo[3,2-b]pyridine derivative)
-
Cell culture medium and supplements
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System, Promega)
-
Luminometer
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified pre-incubation period.
-
Stimulate the Hh pathway by adding a known agonist (e.g., SAG).
-
Incubate the cells for a further 24-48 hours.
-
Lyse the cells and measure the firefly luciferase activity (driven by the Gli-responsive promoter) and Renilla luciferase activity (as a transfection control).
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the percentage of pathway inhibition or activation relative to controls.
-
Determine the EC50 or IC50 value from the dose-response curve.
Hydrogenated Furo[3,2-c]pyridines as JAK2 Inhibitors
Certain hydrogenated derivatives of furo[3,2-c]pyridine have demonstrated inhibitory activity against Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway that is implicated in myeloproliferative neoplasms and inflammatory diseases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Tetrahydrofuro[3,2-c]pyridine Derivative | JAK2 | 50 | [3] |
| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 | Approved Drug[4] |
| Fedratinib | JAK2 | 3 | Approved Drug[4][5] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Materials:
-
Cells expressing the target protein (e.g., JAK2)
-
Test compound (Hydrogenated furo[3,2-c]pyridine derivative)
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting.
-
Binding of the compound to the target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.
-
Generate a melting curve to determine the shift in the melting temperature (Tm) upon compound binding.
Conclusion
The furo[3,2-c]pyridine scaffold and its isomers represent a versatile platform for the development of novel therapeutics targeting a range of critical cellular pathways. While the specific mechanism of this compound requires further investigation, the compelling data on related compounds targeting CLKs, the Hedgehog pathway, and JAK2 provide a strong foundation for future research and drug discovery efforts. The experimental protocols and comparative data presented in this guide offer a valuable resource for scientists working to unlock the full therapeutic potential of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. selleck.co.jp [selleck.co.jp]
A Tale of Two Scaffolds: Unraveling the Biological Activities of Furo[3,2-c]pyridine and Furo[3,2-b]pyridine
For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. Among these, the furopyridine isomers, Furo[3,2-c]pyridine and Furo[3,2-b]pyridine, have emerged as privileged structures, each demonstrating a unique spectrum of biological activities. This guide provides a comparative analysis of their known biological profiles, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
While a direct head-to-head comparative study of derivatives from both scaffolds under identical experimental conditions remains to be published, this guide synthesizes the current body of research to offer valuable insights into their distinct and overlapping therapeutic potential.
At a Glance: Comparative Biological Activities
| Biological Activity | Furo[3,2-c]pyridine Derivatives | Furo[3,2-b]pyridine Derivatives |
| Anticancer | Cytotoxic against esophageal cancer cell lines (KYSE70 and KYSE150). | Cytotoxic against breast cancer cell lines (MDA-MB-231 and MCF-7) and potential inhibitors of SIRT1.[1][2][3] |
| Kinase Inhibition | Less explored in publicly available literature. | Potent and selective inhibitors of cdc-like kinases (CLKs).[4] |
| CNS Activity | Potential antipsychotic activity through interaction with serotonin (5-HT1, 5-HT2) receptors. | Modulators of the Hedgehog signaling pathway. |
| Other Activities | Not extensively documented in reviewed literature. | Potential as antibiotic, antiviral, and antifungal agents.[[“]] |
In-Depth Analysis: Anticancer Activity
Furo[3,2-c]pyridine Derivatives as Cytotoxic Agents
A recent study has highlighted the potential of Furo[3,2-c]pyridine derivatives as potent cytotoxic agents against esophageal cancer.[6] One particular derivative, compound 4c , demonstrated significant inhibitory effects on the KYSE70 and KYSE150 esophageal cancer cell lines.[6]
Table 1: Cytotoxic Activity of Furo[3,2-c]pyridine Derivative 4c [6]
| Cell Line | Incubation Time | IC50 (µg/mL) |
| KYSE70 | 24 h | 1.463 |
| 48 h | 1.329 | |
| KYSE150 | 24 h | 0.888 |
| 48 h | 0.655 |
The cytotoxic activity of the Furo[3,2-c]pyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human esophageal cancer cells (KYSE70 and KYSE150) were seeded in 96-well plates at a density of 4 × 10⁴ cells/well in 50 µL of medium.
-
Compound Treatment: After 4 hours of incubation to allow for cell attachment, 50 µL of fresh medium containing the test compounds at various concentrations was added to each well.
-
Incubation: The plates were incubated for either 24 or 48 hours.
-
MTT Addition: Following the incubation period, 0.1 mg/mL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant was removed, and 200 µL of 100% DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 values were then calculated.
Furo[3,2-b]pyridine Derivatives in Breast Cancer
Substituted Furo[3,2-b]pyridines have been investigated for their anticancer properties, particularly against breast cancer cell lines.[1][2][3] One study reported that a specific derivative, compound 3b , exhibited encouraging growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines and also showed inhibition of SIRT1, a class III histone deacetylase implicated in cancer.[1][2][3]
Quantitative data (IC50 values) for the cytotoxic activity of Furo[3,2-b]pyridine derivatives against MDA-MB-231 and MCF-7 cell lines were not explicitly provided in the abstracts of the reviewed literature, preventing a direct quantitative comparison with the Furo[3,2-c]pyridine derivatives.
Caption: Generalized workflow for in vitro anticancer activity screening of furopyridine derivatives.
Signaling Pathway Modulation
Furo[3,2-b]pyridines and the Hedgehog Signaling Pathway
Derivatives of Furo[3,2-b]pyridine have been identified as modulators of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. The primary mechanism of Hh pathway activation involves the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor. This allows for the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes. Furo[3,2-b]pyridine modulators likely interfere with a component of this cascade.
Caption: Simplified Hedgehog signaling pathway and the potential point of intervention for Furo[3,2-b]pyridine derivatives.
Furo[3,2-c]pyridines: Targeting Serotonin and Dopamine Pathways in Antipsychotic Activity
The potential antipsychotic effects of Furo[3,2-c]pyridine derivatives are attributed to their interaction with key neurotransmitter receptors in the central nervous system. Atypical antipsychotics often exhibit a complex pharmacology, with actions at multiple receptors, most notably dopamine D2 and serotonin 5-HT2A receptors. The therapeutic efficacy is thought to arise from a balanced antagonism of these receptors, which can lead to a reduction in the positive symptoms of psychosis with a lower propensity for extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors.
Caption: Proposed mechanism of action for Furo[3,2-c]pyridine-based antipsychotics at the synapse.
Conclusion
The Furo[3,2-c]pyridine and Furo[3,2-b]pyridine scaffolds represent two isomeric systems with distinct yet promising biological profiles. Current research points towards the potential of Furo[3,2-c]pyridines in the development of novel anticancer agents for esophageal cancer and as antipsychotics, while Furo[3,2-b]pyridines have shown utility as kinase inhibitors, modulators of the Hedgehog pathway, and anticancer agents for breast cancer.
The lack of direct comparative studies underscores a significant opportunity for future research. A systematic evaluation of a library of derivatives of both scaffolds against a broad panel of cancer cell lines and kinase targets under standardized conditions would provide invaluable data for drug discovery efforts. Such studies would enable a more definitive comparison of their structure-activity relationships and help to elucidate which scaffold is better suited for a particular therapeutic application. For now, this guide serves as a summary of the current, separate bodies of evidence, providing a solid foundation for researchers to build upon in the quest for new and effective medicines.
References
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
Furo[3,2-c]pyridine Analogs: A Comparative Analysis of In Vitro and In Vivo Efficacy
A detailed examination of the pre-clinical performance of novel heterocyclic compounds reveals promising therapeutic potential, particularly in oncology. This guide synthesizes the available experimental data on Furo[3,2-c]pyridine derivatives and related compounds, offering a direct comparison of their efficacy in laboratory assays versus animal models.
The development of novel therapeutic agents frequently involves a rigorous pipeline of pre-clinical evaluation, beginning with in vitro assays to determine cellular activity and progressing to in vivo studies to assess efficacy and safety in a whole-organism context. Furo[3,2-c]pyridine and its isosteric analogs, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines, have emerged as a promising class of heterocyclic compounds with potent inhibitory effects against various protein kinases and cancer cell lines. This report provides a comparative overview of the in vitro and in vivo data for these compounds, highlighting their potential as anticancer agents.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for representative Furo[3,2-c]pyridine analogs.
Table 1: In Vitro Anticancer and Kinase Inhibitory Activity
| Compound | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-5 (PFP-5) | EAC | MTT Assay | - | [1] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-6 (PFP-6) | EAC | MTT Assay | - | [1] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-7 (PFP-7) | EAC | MTT Assay | - | [1] |
| 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine (10e) | p110alpha | Kinase Assay | ~0.0035 | [2] |
| 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine (2a) | p110alpha | Kinase Assay | 1.4 | [2] |
Table 2: In Vivo Antitumor Efficacy
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-5 (PFP-5) | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | Increased mean survival time, % increase in life span of 70.83 | [1] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-6 (PFP-6) | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | Increased mean survival time, % increase in life span of 29.16 | [1] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-7 (PFP-7) | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | Total tumor volume of 3.95±0.25 ml/mouse | [1] |
| 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine (10e) | Nude Mice | HeLa Human Cervical Tumor Xenografts | Effective against xenografts | [2] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the presented data.
In Vitro Antiproliferative Assay (MTT Assay) The antitumor activity of the synthesized compounds was evaluated against Ehrlich Ascites Carcinoma (EAC) cells using the MTT assay. This colorimetric assay measures the reduction of yellow 3-(4,5-dimethythiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The MTT enters the cells and passes into the mitochondria where it is reduced to an insoluble, dark purple formazan product. The cells are then solubilized with an organic solvent, and the released, solubilized formazan is measured spectrophotometrically. The intensity of the purple color is proportional to the number of viable cells.
In Vivo Antitumor Activity in EAC Model Swiss albino mice were used for the in vivo experiments. The animals were divided into groups, including a control group and groups treated with the test compounds. Ehrlich Ascites Carcinoma (EAC) cells were injected intraperitoneally into the mice. After 24 hours, the mice were treated with the test compounds at a specific dose for a designated period. The antitumor effect was assessed by monitoring the mean survival time, percentage increase in life span, and changes in body weight. Hematological parameters and tumor volume were also measured upon sacrificing the animals.[1]
In Vivo HeLa Xenograft Model HeLa human cervical tumor xenografts were established in nude mice. The compound 10e was administered to the tumor-bearing mice. The efficacy of the compound was determined by monitoring tumor growth over time.[2]
Signaling Pathways and Experimental Workflows
The Furo[3,2-c]pyridine derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway targeted by Furo[3,2-c]pyridine analogs.
The general workflow for evaluating the anticancer potential of these compounds follows a standard preclinical drug discovery process.
Caption: General experimental workflow for anticancer drug discovery.
Conclusion
The available data indicates that Furo[3,2-c]pyridine analogs, particularly the pyrido[3',2':4,5]furo[3,2-d]pyrimidine series, exhibit promising anticancer properties. The in vitro studies demonstrate potent inhibition of cancer cell growth and key signaling kinases. These findings are supported by in vivo studies showing significant antitumor effects in animal models. The 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative 10e stands out as a potent inhibitor of p110alpha, translating its in vitro activity to efficacy in a human tumor xenograft model.[2] Similarly, the pyrido[3',2':4,5]furo[3,2-d]pyrimidine compounds PFP-5 , PFP-6 , and PFP-7 have demonstrated notable increases in the life span of tumor-bearing mice.[1] Further research, including more detailed quantitative in vivo studies and pharmacokinetic profiling, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
Spectroscopic Analysis for the Structural Confirmation of Furo[3,2-c]pyridine-4-methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of Furo[3,2-c]pyridine-4-methanol. By presenting a comparative analysis of expected data from key analytical methods—Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—this document serves as a practical resource for the structural elucidation of this and related heterocyclic compounds. Detailed experimental protocols and a logical workflow diagram are included to support researchers in applying these methods.
Comparative Spectroscopic Data
The structural confirmation of this compound relies on the unique spectral signature derived from a combination of analytical techniques. While specific experimental data for this compound is not widely published, the following tables summarize the expected quantitative data based on the analysis of closely related Furo[3,2-c]pyridine derivatives and foundational spectroscopic principles.[1][2][3]
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton (H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | d | ~2.0 |
| H-3 | 6.9 - 7.1 | d | ~2.0 |
| H-6 | 8.3 - 8.5 | d | ~5.0 |
| H-7 | 7.2 - 7.4 | d | ~5.0 |
| -CH₂OH (methylene) | 4.7 - 4.9 | s | - |
| -CH₂OH (hydroxyl) | 2.5 - 4.0 (variable) | br s | - |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon (C) | Expected Chemical Shift (δ, ppm) |
| C-2 | 142 - 145 |
| C-3 | 108 - 112 |
| C-3a | 148 - 152 |
| C-4 | 155 - 158 |
| C-6 | 145 - 148 |
| C-7 | 115 - 118 |
| C-7a | 120 - 125 |
| -C H₂OH | 60 - 65 |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N (pyridine ring) | 1580 - 1620 | Strong |
| C=C (aromatic) | 1450 - 1550 | Strong |
| C-O (alcohol) | 1000 - 1260 | Strong |
| C-O-C (furan ring) | 1050 - 1150 | Strong |
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ (Molecular Ion) | 149.05 | Calculated for C₈H₇NO₂ |
| [M-H]⁺ | 148.04 | Loss of a hydrogen radical |
| [M-CH₂OH]⁺ | 118.04 | Loss of the hydroxymethyl group |
| [M-CO]⁺ | 121.05 | Loss of carbon monoxide from the furan ring |
Alternative Analytical Techniques
Beyond the foundational spectroscopic methods, the following techniques can provide further structural confirmation:
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the fused ring system.
-
X-ray Crystallography: Provides definitive proof of the molecular structure, including stereochemistry, if a suitable single crystal can be obtained.[1]
-
High-Resolution Mass Spectrometry (HRMS): Accurately determines the elemental composition of the molecule, confirming the molecular formula.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry, purified compound directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Instrumentation: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Compare the observed isotopic distribution with the theoretical pattern for the proposed formula.
Workflow for Structural Confirmation
The logical progression of experiments for confirming the structure of this compound is outlined in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
A Head-to-Head Comparison of Furopyridine Synthesis Methods for Researchers and Drug Development Professionals
An objective guide to the synthesis of furopyridines, a critical scaffold in medicinal chemistry, this report details and compares key synthetic methodologies. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this guide serves as a practical resource for researchers, scientists, and professionals in drug development.
Furopyridines, heterocyclic compounds containing both a furan and a pyridine ring, are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. Their structural resemblance to quinolines and isoquinolines makes them attractive scaffolds for the development of novel therapeutic agents. This guide provides a comparative overview of three prominent methods for furopyridine synthesis: the Bohlmann-Rahtz synthesis, transition-metal catalyzed cross-coupling reactions, and multicomponent reactions.
Bohlmann-Rahtz Pyridine Synthesis: A Classic Approach
The Bohlmann-Rahtz synthesis is a well-established method for the formation of substituted pyridines, which can be adapted for the construction of the pyridine ring in furopyridine scaffolds.[1][2] The reaction typically involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[1][2] While versatile, traditional Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step.[2] However, modifications using acid catalysis have been shown to lower the required reaction temperature.[2] One-pot modifications of this reaction have also been developed to improve efficiency.[3]
Quantitative Data
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Enamino ester, Alkynone | Acetic acid or Amberlyst 15, 50°C | Highly functionalized pyridines | 65-95 | [4] |
| 1,3-Dicarbonyl compound, Ammonia, Alkynone | None | Polysubstituted pyridines | Good | [3] |
| Enamines, Ethynyl ketones | Toluene, Acetic acid (5:1) | Functionalized pyridines | Good to Excellent | [2] |
| 1-Phenyl-2-propyn-1-one, Ethyl 3-aminocrotonate | EtOH–AcOH (5:1), 120°C (Flow reactor) | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | 86 | [5] |
Experimental Protocol: Modified Bohlmann-Rahtz Synthesis in a Flow Reactor[5]
A solution of 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in a 5:1 mixture of ethanol and acetic acid (12 mL) is prepared. This solution is then passed through a 5 mL stainless steel tubing reactor in a flow synthesis system heated to 120°C with a residence time of 5 minutes. The output is collected in a stirred solution of saturated aqueous sodium bicarbonate. The collected solution is extracted with dichloromethane. The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure to yield the product, ethyl 2-methyl-6-phenylpyridine-3-carboxylate.
Bohlmann-Rahtz Synthesis Pathway
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
Transition-Metal Catalyzed Synthesis: Precision and Efficiency
Transition-metal catalysis, particularly with palladium and copper, offers a powerful and regioselective route to various furopyridine isomers.[6] These methods often involve the coupling of a substituted pyridine with a furan precursor, or vice versa, through the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are widely used.[7] Copper-catalyzed reactions also provide an effective means for the synthesis of these heterocyclic systems.[6]
Quantitative Data
| Reactants | Catalyst/Conditions | Product Isomer | Yield (%) | Reference |
| 5-Iodo-6-hydroxynicotinate, Trimethylsilylacetylene | Pd-catalyzed coupling, then cyclization | Furo[2,3-b]pyridine | - | [6] |
| 2-Iodo-3-pyridinols, Terminal acetylenes | Cl2Pd(Ph3)2-CuI | Furo[3,2-b]pyridine | 65-92 | [6] |
| 3-Chloro-2-hydroxy pyridine, Terminal alkynes | 10% Pd/C-CuI-PPh3-Et3N, EtOH, Ultrasound | 2-Substituted Furo[3,2-b]pyridines | - | [8][9] |
| 3-Phenoxypyridine 1-Oxides | Pd-catalyzed dual C-H activation | Benzofuro[3,2-b]pyridines | Excellent | [1] |
Experimental Protocol: Palladium-Catalyzed Synthesis of Furo[3,2-b]pyridines[6]
A mixture of a 2-iodo-3-pyridinol derivative, a terminal acetylene, and a combined catalyst system of dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide is reacted in a suitable solvent. The reaction proceeds to afford the corresponding 2-substituted furo[3,2-b]pyridine.
Palladium-Catalyzed Furopyridine Synthesis
Caption: Palladium-Catalyzed Furopyridine Synthesis Pathway.
Multicomponent Reactions (MCRs): A Strategy for Rapid Diversity
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules, including furopyridines, in a single step from three or more starting materials.[10][11][12] This approach offers advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds.[11][12] Several MCRs for the synthesis of furopyridine derivatives have been reported, often proceeding in good to excellent yields.[11]
Quantitative Data
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aldehyde, Tetronic acid, 6-Amino-1,3-dimethylpyrimidine-2,4-dione | Water, 90°C | Furo[2',1':5,6]pyrido[2,3-d]pyrimidine derivatives | Excellent | [11] |
| Aldehyde, Malononitrile, NaSH, Base | - | 2-Amino-3,5-dicyano-6-mercaptopyridine (intermediate) | - | [10] |
| Salicylaldehydes, Malononitrile dimer, 4-Hydroxypyridine-2(1H)-ones | Pyridine | 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines | 61-97 | [13] |
Experimental Protocol: Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives[11]
A suspension of an aldehyde (2 mmol), tetronic acid (2 mmol), and 6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol) in water (10 mL) is stirred at 90°C for 9–30 hours. After cooling to room temperature, the resulting crystalline powder is collected by filtration, washed with water, and recrystallized from ethanol to give the final product.
Multicomponent Reaction for Furopyridine Synthesis
Caption: General Scheme of a Multicomponent Reaction.
Conclusion
The synthesis of furopyridines can be achieved through a variety of methods, each with its own advantages and limitations. The Bohlmann-Rahtz synthesis represents a classic and versatile approach, with modern modifications improving its practicality. Transition-metal catalyzed reactions offer high efficiency and regioselectivity, making them suitable for targeted synthesis. Multicomponent reactions provide a rapid and diversity-oriented pathway to complex furopyridine derivatives. The choice of synthetic method will ultimately depend on the desired substitution pattern, scalability, and the specific goals of the research or drug development program. This guide provides the foundational information to make an informed decision based on a head-to-head comparison of these key synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. asynt.com [asynt.com]
- 6. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Illuminating the Anticancer Potential of Furo[3,2-c]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer effects of Furo[3,2-c]pyridine derivatives against various cancer cell lines. Supporting experimental data, detailed protocols, and pathway visualizations offer a comprehensive overview of their therapeutic promise.
Furo[3,2-c]pyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in the field of oncology. Their unique structural scaffold has been the basis for the development of novel therapeutic agents that exhibit potent cytotoxic and antiproliferative activities across a range of human cancer cell lines. This guide synthesizes recent findings, offering a comparative analysis of their efficacy, mechanisms of action, and experimental validation.
Comparative Anticancer Activity of Furopyridine Derivatives
The anticancer efficacy of various Furo[3,2-c]pyridine and related furopyridine derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below, alongside data for the conventional anticancer drug Doxorubicin for comparative purposes.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Furo[2,3-b]pyridine Derivative 14 | HCT-116 | 31.3 ± 3.5 | Doxorubicin | HCT-116 | 40.0 ± 4.2 |
| MCF-7 | 19.3 ± 2.1 | Doxorubicin | MCF-7 | 64.8 ± 5.3 | |
| HepG2 | 22.7 ± 2.5 | Doxorubicin | HepG2 | 24.7 ± 2.8 | |
| A549 | 36.8 ± 3.9 | Doxorubicin | A549 | 58.1 ± 5.1 | |
| Furan[3,2-c]pyridine Derivative 4c | KYSE150 | 0.655 (µg/mL) at 48h | - | - | - |
| KYSE70 | 1.329 (µg/mL) at 48h | - | - | - | |
| 1H-pyrrolo[3,2-c]pyridine 10t | HeLa | 0.12 | CA-4 | - | - |
| SGC-7901 | 0.15 | - | - | - | |
| MCF-7 | 0.21 | - | - | - | |
| Pyridine Derivative 9a | MCF-7 | 2 | 5-FU | - | - |
Unveiling the Mechanisms: Apoptosis and Cell Cycle Arrest
Furo[3,2-c]pyridine derivatives exert their anticancer effects through various mechanisms, most notably by inducing programmed cell death (apoptosis) and disrupting the normal cell cycle progression in cancer cells.
Induction of Apoptosis
Several studies have demonstrated the potent pro-apoptotic effects of these compounds. For instance, treatment of cancer cell lines with Furo[3,2-c]pyridine derivatives leads to a significant increase in the population of apoptotic cells.
| Compound | Cell Line | Treatment Concentration | Apoptotic Cells (%) |
| 1H-pyrrolo[3,2-c]pyridine 10t | HeLa | 0.12 µM (IC50) | Increased |
| 0.24 µM (2x IC50) | Significantly Increased | ||
| 0.36 µM (3x IC50) | Markedly Increased | ||
| Pyridine Derivative 9a | MCF-7 | 2 µM (IC50) | Dose and time-dependent increase in apoptosis |
Cell Cycle Arrest
A key mechanism of action for many anticancer agents is the ability to halt the cell cycle, preventing cancer cell proliferation. Furo[3,2-c]pyridine derivatives have been shown to effectively arrest the cell cycle at different phases.
| Compound | Cell Line | Treatment Concentration | Effect on Cell Cycle |
| 1H-pyrrolo[3,2-c]pyridine 10t | HeLa | 0.12 µM (IC50) | 9.6% of cells in G2/M phase |
| 0.24 µM (2x IC50) | 40.6% of cells in G2/M phase | ||
| 0.36 µM (3x IC50) | 67.3% of cells in G2/M phase | ||
| Control | 3.8% of cells in G2/M phase | ||
| Pyridine Derivative 9a | MCF-7 | 2 µM (IC50) | Arrested in the G1 phase |
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams illustrate key signaling pathways targeted by Furo[3,2-c]pyridine derivatives and the workflow of essential experimental assays.
Comparative Docking Studies of Furo[3,2-c]pyridine Analogs: An Overview and a Case Study of the Furo[2,3-b]pyridine Isomer
However, to provide researchers, scientists, and drug development professionals with a relevant and illustrative guide, this document presents a detailed comparative docking study of a closely related isomer, Furo[2,3-b]pyridine . The following sections summarize the experimental data and methodologies from a study on Furo[2,3-b]pyridine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a significant target in cancer therapy.
Case Study: Furo[2,3-b]pyridine Analogs as CDK2 Inhibitors
A study by Al-Tel et al. (2021) investigated a series of newly synthesized pyridine and furopyridine derivatives for their inhibitory activity against the CDK2/cyclin A2 complex.[1] Among the evaluated compounds was a Furo[2,3-b]pyridine analog, which demonstrated notable activity. The study combined in vitro biological assays with in silico molecular docking to elucidate the structure-activity relationships and binding modes of these compounds.[1]
Data Presentation
The following table summarizes the in vitro inhibitory activity (IC50) against CDK2/cyclin A2 and the calculated binding energies from the molecular docking simulations for the Furo[2,3-b]pyridine analog and other selected potent compounds from the study for comparison.[1]
| Compound ID | Chemical Name/Scaffold | IC50 (µM) for CDK2/cyclin A2 | C-Docker Interaction Energy (kcal/mol) |
| 14 | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | 0.93 | -47.96 |
| 1 | 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 0.57 | -49.33 |
| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 | -50.18 |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 | -48.11 |
| 11 | S-(3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | 0.50 | -49.87 |
| Roscovitine | (Reference Inhibitor) | 0.394 | -51.24 |
Lower IC50 values indicate higher inhibitory potency. More negative C-Docker Interaction Energy values suggest more favorable binding.
Experimental Protocols
Molecular Docking Methodology
The molecular docking simulations were performed to understand the binding interactions of the synthesized compounds within the active site of the CDK2 enzyme.[1]
-
Software: The molecular simulation was carried out using the C-Docker protocol within the Discovery Studio 4.0 software package.[1]
-
Protein Preparation: The crystal structure of the CDK2 enzyme in complex with the inhibitor roscovitine was obtained from the Protein Data Bank (PDB ID: 2A4L). The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The active site was defined based on the co-crystallized ligand.
-
Ligand Preparation: The 3D structures of the Furo[2,3-b]pyridine analog and other compounds were generated and optimized to minimize their conformational energy.
-
Docking Protocol: The C-Docker protocol, a grid-based molecular docking method that uses a CHARMm-based molecular dynamics scheme for ligand refinement, was employed. The protocol involves the generation of multiple random ligand conformations, followed by simulated annealing to refine the poses within the defined active site. The final poses were scored based on their calculated interaction energies.[1]
-
Validation: The docking protocol was validated by re-docking the co-crystallized ligand (roscovitine) into the CDK2 active site. The low root-mean-square deviation (RMSD) of 0.46 Å between the docked pose and the crystallographic pose indicated the reliability of the docking procedure.[1]
Mandatory Visualization
Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Workflow
References
Safety Operating Guide
Safe Disposal of Furo[3,2-c]pyridine-4-methanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Furo[3,2-c]pyridine-4-methanol, a heterocyclic compound that requires careful management as chemical waste. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated area, preferably a certified laboratory chemical fume hood, to avoid inhalation of any dust or vapors.
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container should be made of a material that will not react with the chemical.
-
Collect all waste containing this compound, including unused pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), in this designated container.
-
Keep the waste container tightly sealed when not in use.
-
-
Labeling of Waste Container:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: 117013-87-3.[1]
-
An indication of the hazards (e.g., "Toxic," "Irritant"). Based on related compounds, it may cause skin and serious eye irritation.[2]
-
The accumulation start date.
-
The name and contact information of the generating laboratory or principal investigator.
-
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for chemical waste pickup, which may include completing a chemical collection request form.[3]
-
The preferred method for the ultimate disposal of such organic chemical waste is typically high-temperature incineration at a licensed facility.[4]
-
III. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb the Spill: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS office.
IV. Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Method | Incineration by a licensed facility[4] |
| Container Type | Sealable, airtight, compatible waste container[3] |
| Storage Conditions | Cool, dry, well-ventilated, secure area away from incompatibles[3] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for F-uro[3,2-c]pyridine-4-methanol
Disclaimer: No specific Safety Data Sheet (SDS) for Furo[3,2-c]pyridine-4-methanol (CAS No. 117013-87-3) was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related compounds, including pyridine, furo[3,2-b]pyridine, and methanol. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its analogues. This guide is intended to supplement, not replace, a formal risk assessment and the guidance of a qualified safety professional.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure, this compound is anticipated to be a combustible, toxic compound. The pyridine moiety suggests potential for skin and eye irritation, as well as toxicity if ingested, inhaled, or absorbed through the skin.[1] The furan and methanol components may also contribute to toxicity and flammability.
Summary of Potential Hazards:
| Hazard Class | Potential Effect |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[2] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[2] |
| Flammability | Assumed to be a flammable liquid and vapor. |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl rubber or heavy-duty nitrile gloves. | Provides resistance to pyridine and methanol-like substances.[3] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects skin from splashes and potential fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Minimizes inhalation exposure to vapors. |
Operational Plan: Safe Handling Protocol
This step-by-step protocol is designed to minimize exposure and ensure safe handling of this compound.
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[4]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
Handling:
-
Don all required PPE before entering the designated work area.
-
Conduct all manipulations of this compound exclusively within the chemical fume hood.
-
Ground all equipment to prevent static discharge, which could be an ignition source.[5]
-
Use only spark-proof tools.[5]
-
Keep the container tightly closed when not in use.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands and forearms thoroughly with soap and water.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[4]
-
The container should be made of a material compatible with pyridine and methanol.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area.
-
The storage area should be away from heat, sparks, and open flames.[4]
Disposal Procedure:
-
All waste must be disposed of as hazardous chemical waste.
-
Contact your institution's EHS office to arrange for pickup and disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Step-by-step disposal plan for this compound waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the spill.[4]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
